Product packaging for 2-(Isoquinolin-8-yl)acetamide(Cat. No.:)

2-(Isoquinolin-8-yl)acetamide

Cat. No.: B13674687
M. Wt: 186.21 g/mol
InChI Key: XYQIGINOLVRFMZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

2-(Isoquinolin-8-yl)acetamide (Molecular Formula: C11H10N2O, Molecular Weight: 186.21) is a chemical scaffold of significant interest in medicinal chemistry and drug discovery . The isoquinoline acetamide core is recognized as a privileged structure in the synthesis of compounds with potential diverse biological activities . This scaffold is found in investigational compounds acting as P2X7 inhibitors, proteasome inhibitors, and TLR agonists . It serves as a key synthetic intermediate for accessing more complex polycyclic structures. Efficient synthetic routes have been developed, such as an ammonia-Ugi multicomponent reaction (MCR) followed by a copper-catalyzed annulation sequence, highlighting its utility in generating molecular libraries for high-throughput screening . The compound must be stored at 2-8°C . This product is intended for research purposes only and is not intended for diagnostic or therapeutic uses.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10N2O B13674687 2-(Isoquinolin-8-yl)acetamide

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C11H10N2O

Molecular Weight

186.21 g/mol

IUPAC Name

2-isoquinolin-8-ylacetamide

InChI

InChI=1S/C11H10N2O/c12-11(14)6-9-3-1-2-8-4-5-13-7-10(8)9/h1-5,7H,6H2,(H2,12,14)

InChI Key

XYQIGINOLVRFMZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=NC=C2)C(=C1)CC(=O)N

Origin of Product

United States

Synthetic Methodologies for 2 Isoquinolin 8 Yl Acetamide and Analogous Isoquinoline Scaffolds

Strategies for the Construction of the Isoquinoline (B145761) Core

The formation of the isoquinoline ring system is a foundational step in the synthesis of 2-(Isoquinolin-8-yl)acetamide. Both classical and contemporary methods are utilized to create this bicyclic aromatic heterocycle.

Classical and Contemporary Isoquinoline Synthesis Routes

Several named reactions have historically been the cornerstones of isoquinoline synthesis. The Bischler-Napieralski reaction , discovered in 1893, involves the cyclization of β-arylethylamides in the presence of a dehydrating agent like phosphorus oxychloride (POCl3) to form 3,4-dihydroisoquinolines, which can then be oxidized to the corresponding isoquinolines. wikipedia.orgnumberanalytics.comorganic-chemistry.org This method is particularly effective for electron-rich aromatic systems. organic-chemistry.org

Another classical approach is the Pictet-Spengler reaction , first reported in 1911. wikipedia.org This reaction condenses a β-arylethylamine with an aldehyde or ketone under acidic conditions to yield a tetrahydroisoquinoline. wikipedia.orgname-reaction.com The resulting tetrahydroisoquinoline can be aromatized to the isoquinoline core. The reaction conditions are generally milder for electron-rich aromatic rings like indoles, while less nucleophilic rings such as a phenyl group may require harsher conditions, including refluxing with strong acids. wikipedia.org

The Pomeranz-Fritsch reaction offers another route, involving the condensation of an aminoacetaldehyde dialkyl acetal (B89532) with a benzaldehyde (B42025) derivative, followed by acid-catalyzed cyclization. numberanalytics.com

These classical methods, while foundational, have been supplemented by more modern approaches that often offer improved efficiency and substrate scope. aalto.fi

Modern Catalytic Approaches to Isoquinoline Formation

Modern synthetic chemistry has seen the rise of transition metal-catalyzed reactions for the construction of the isoquinoline framework. Palladium-catalyzed reactions have proven to be particularly versatile and efficient. researchgate.net

One prominent strategy involves the palladium-catalyzed coupling of an enolate with an ortho-functionalized aryl halide, which furnishes a protected 1,5-dicarbonyl moiety. This intermediate can then be cyclized with a source of ammonia (B1221849) to yield the isoquinoline. rsc.org This method is highly regioselective and tolerates a wide array of substituents, including those that lead to electron-deficient isoquinolines. rsc.org

Another powerful palladium-catalyzed method is the cyclization of 2-(1-alkynyl)arylaldimines. researchgate.net This can be followed by a Heck reaction to introduce further diversity at the 4-position of the isoquinoline ring. The presence of an ortho-methoxy group on the arylaldimine has been shown to promote the cyclization and stabilize the palladium(II) intermediate, leading to improved yields. researchgate.net Other metals, such as rhodium and ruthenium, have also been employed in catalytic C-H activation and annulation strategies to build the isoquinoline core from simpler starting materials. organic-chemistry.org

Reaction Name Starting Materials Key Reagents/Catalysts Product
Bischler-Napieralskiβ-arylethylamidePOCl3, P2O53,4-Dihydroisoquinoline
Pictet-Spenglerβ-arylethylamine, Aldehyde/KetoneAcid catalyst (e.g., HCl, TFA)Tetrahydroisoquinoline
Pomeranz-FritschBenzaldehyde derivative, Aminoacetaldehyde dialkyl acetalAcid catalystIsoquinoline
Palladium-Catalyzed Cyclization2-(1-Alkynyl)arylaldiminePd(II) catalyst4-Substituted Isoquinoline
Palladium-Catalyzed Enolate ArylationEnolate, ortho-Functionalized aryl halidePalladium catalyst, Ammonia sourceSubstituted Isoquinoline

Targeted Synthesis of 8-Substituted Isoquinoline Derivatives

A key challenge in the synthesis of this compound is the introduction of functionality specifically at the 8-position of the isoquinoline ring. This requires regioselective methods to overcome the inherent reactivity patterns of the isoquinoline system.

Regioselective Functionalization at the Isoquinoline 8-Position

Direct C-H functionalization has emerged as a powerful tool for the regioselective modification of heterocyclic compounds. For isoquinolines, transition metal-catalyzed reactions have been developed to target the C8 position. For instance, ruthenium-catalyzed deoxygenative C8-H arylation of quinoline (B57606) N-oxides with arylboronic esters has been reported. nih.gov Similarly, cobalt(III)-catalyzed regioselective C8–H olefination of isoquinolones has been achieved. rsc.orgrsc.org These methods offer an atom-economical approach to introduce substituents at the desired position.

Precursor Chemistry for 8-Amino/8-Haloisoquinolines

A common strategy to introduce the acetamide (B32628) side chain at the 8-position involves the synthesis of an 8-aminoisoquinoline (B1282671) or 8-haloisoquinoline precursor.

The synthesis of 8-haloisoquinolines , such as 8-bromoisoquinoline (B29762), can be a multi-step process. One route involves the bromination of isoquinoline at the 5-position, followed by nitration at the 8-position to give 5-bromo-8-nitroisoquinoline. nih.govorgsyn.org Subsequent reduction of the nitro group and removal of the bromo substituent yields 8-aminoisoquinoline, which can then be converted to 8-bromoisoquinoline via a Sandmeyer reaction. nih.gov

The synthesis of 8-aminoisoquinolines can also be achieved through various methods. chemicalbook.com For example, 8-bromoisoquinoline can be subjected to Buchwald-Hartwig or Ullmann amination reactions with various amines. nih.gov The resulting 8-aminoisoquinoline is a key intermediate for the final amide bond formation step.

Precursor Synthetic Approach Key Reagents Reference
8-Bromoisoquinoline1. Bromination of isoquinoline2. Nitration3. Reduction and debromination4. Sandmeyer reactionNBS, H2SO4, KNO3, H2/Pd-C, NaNO2, CuBr/HBr nih.gov
8-AminoisoquinolineBuchwald-Hartwig or Ullmann amination of 8-bromoisoquinolinePd(0) catalyst and base, or CuI and base nih.gov

Amide Bond Formation in the Synthesis of this compound

The final step in the synthesis of this compound is the formation of the amide bond. This is typically achieved by coupling 8-aminoisoquinoline with a suitable two-carbon acylating agent.

A common method involves the reaction of 8-aminoquinoline (B160924) with an activated carboxylic acid derivative, such as an acyl chloride. For example, triterpenoic acid chlorides have been successfully coupled with 8-aminoquinoline in the presence of a base like triethylamine (B128534) and a catalyst such as 4-dimethylaminopyridine (B28879) (DMAP). mdpi.com This general principle can be applied to the synthesis of this compound by using an appropriate acetylating agent. The choice of coupling reagent is crucial for achieving high yields and minimizing side reactions. escholarship.orgresearchgate.net

In a related synthesis of N-(2-Acetyl-1,2,3,4-tetrahydroisoquinolin-8-yl)acetamide, the final acetamide formation involves treating an intermediate with an appropriate amine source. smolecule.com For the synthesis of this compound, the reaction would involve coupling 8-aminoisoquinoline with a reagent like acetyl chloride or acetic anhydride (B1165640).

Conventional Amidation Protocols

The synthesis of the acetamide functional group in this compound can be achieved through several conventional amidation protocols. These long-standing methods typically involve the conversion of a carboxylic acid, in this case, isoquinolin-8-ylacetic acid, into a more reactive derivative, which is then treated with an amine source, such as ammonia, to form the final amide.

One of the most common approaches is the activation of the carboxylic acid to an acid chloride. researchgate.net This is often accomplished using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). researchgate.net The resulting highly reactive isoquinolin-8-ylacetyl chloride is then reacted with ammonia to yield this compound. Another traditional route involves the formation of a mixed anhydride by reacting the carboxylic acid with an alkyl chloroformate in the presence of a tertiary amine. google.com This anhydride then readily reacts with ammonia to produce the desired amide. google.com

Alternatively, the carboxylic acid can be converted into an ester, such as a methyl or ethyl ester. This ester can then undergo aminolysis with ammonia to form the amide. While generally less reactive than acid chlorides or anhydrides, this method avoids the use of harsh chlorinating agents. nih.gov These conventional methods, while effective, often require stringent reaction conditions and can generate significant chemical waste, prompting the development of more advanced techniques. researchgate.net The isolation of the final product from the reaction mixture is typically achieved through standard laboratory techniques such as solvent evaporation, extraction, and crystallization. google.com

Advanced Coupling Reagents and Techniques

To overcome the limitations of conventional amidation, a wide array of advanced coupling reagents has been developed. These reagents facilitate the direct coupling of a carboxylic acid with an amine under milder conditions, often with higher yields and reduced side reactions, such as racemization in the case of chiral molecules. peptide.combachem.com The formation of the amide bond using these reagents proceeds by activating the carboxylic acid to form a reactive intermediate in situ. bachem.com

For the synthesis of this compound from isoquinolin-8-ylacetic acid and ammonia, reagents based on phosphonium (B103445) or aminium salts are particularly effective. bachem.com Popular examples include BOP (Benzotriazol-1-yl-oxy-tris(dimethylamino)phosphonium hexafluorophosphate), PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate). researchgate.netbachem.com

HATU, for instance, is known for its high reactivity and lower rates of epimerization, making it a preferred choice in modern peptide synthesis and complex molecule assembly. peptide.com These couplings are typically performed in the presence of a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or N-methylmorpholine (NMM). bachem.com Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or its aza-derivative (HOAt) can be used with carbodiimide (B86325) reagents like DCC (Dicyclohexylcarbodiimide) or DIC (Diisopropylcarbodiimide) to enhance reaction rates and suppress side reactions. peptide.combachem.com

Table 1: Selected Advanced Coupling Reagents for Amide Synthesis

Reagent Full Name Class Key Features
DCC Dicyclohexylcarbodiimide Carbodiimide Forms an insoluble dicyclohexylurea byproduct, useful for solution-phase reactions. peptide.com
DIC Diisopropylcarbodiimide Carbodiimide Byproduct is soluble, making it suitable for solid-phase synthesis. peptide.com
HATU O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) Aminium Salt Highly reactive, less epimerization, suitable for complex couplings. peptide.com
HBTU O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate Aminium Salt Efficient and fast coupling with reduced racemization when used with HOBt. peptide.com
PyBOP (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate Phosphonium Salt Highly effective for coupling challenging substrates, including N-methyl amino acids. peptide.com

| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Aminium Salt | High coupling efficiency comparable to HATU, with improved safety and solubility profile. bachem.com |

Divergent Synthetic Strategies for Isoquinolin-8-yl-acetamide Scaffolds

Divergent synthesis is a powerful strategy that enables the rapid generation of a library of structurally related compounds from a common intermediate. nih.govrug.nl This approach is invaluable in medicinal chemistry for exploring the chemical space around a particular scaffold to optimize biological activity. nih.govrug.nlacs.org By employing divergent strategies, various analogs of this compound can be synthesized by modifying either the isoquinoline core or the acetamide side chain through different reaction pathways originating from a single precursor. nih.govrsc.org

For instance, a common intermediate can be subjected to different reaction conditions or reagents to yield distinct product classes. rsc.org This allows for the creation of diverse molecular architectures, such as isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides, from the same starting materials. nih.govrug.nl

Multicomponent Reaction (MCR) Approaches

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all reactants, are a cornerstone of efficient and divergent synthesis. acs.org The Ugi four-component reaction (Ugi-4CR) is a prominent example, typically involving an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce a bis-amide backbone. nih.govrug.nlacs.org

This linear product from the Ugi reaction can then undergo a post-cyclization transformation to yield various heterocyclic scaffolds. nih.govrug.nlacs.org Research has demonstrated the synthesis of isoquinolin-2(1H)-yl-acetamides (structural isomers of the target compound) through an ammonia-Ugi-4CR followed by a copper(I)-catalyzed annulation sequence. nih.govrug.nlacs.orgnih.gov In this approach, an Ugi adduct derived from a 2-halobenzoic acid, ammonia, an aldehyde, and an isocyanide is cyclized by reaction with substituted ethanones or terminal alkynes. nih.govrug.nlacs.org This methodology allows for significant product diversity by varying each of the four initial components as well as the cyclization partner. nih.govrug.nl The synthesis can be performed on a gram scale, highlighting its preparative utility. rug.nlacs.org

Table 2: Example of a Divergent Ugi-4CR/Annulation Strategy

Step Reactants Conditions Product Scaffold
1. Ugi-4CR 2-Iodobenzoic acid, Ammonia, Aldehyde, Isocyanide TFE, 60 °C Linear bis-amide Ugi adduct rug.nl
2. Annulation Ugi Adduct + Acetophenone CuBr, Cs₂CO₃, DMSO, 90 °C Isoquinolin-2(1H)-yl-acetamide acs.org

| 2. Annulation | Ugi Adduct + Phenylacetylene | CuBr, K₂CO₃, PEG, 100 °C | Isoindolin-2-yl-acetamide acs.org |

Late-Stage Functionalization Techniques

Late-stage functionalization (LSF) is a powerful strategy in modern synthesis that involves introducing or modifying functional groups on a complex molecule, such as a drug candidate or natural product, at the final steps of its synthesis. anu.edu.aunih.gov This approach avoids the need for de novo synthesis for each new analog, thereby accelerating the drug discovery process. anu.edu.aunih.gov

For the synthesis of this compound analogs, LSF could be applied to modify the isoquinoline core. C-H functionalization is a particularly important LSF tool, allowing for the direct conversion of carbon-hydrogen bonds into new carbon-carbon or carbon-heteroatom bonds. nih.gov For example, a pre-formed this compound molecule could undergo regioselective C-H functionalization, such as chlorination, bromination, or trifluoromethylation, at other positions on the isoquinoline ring. researchgate.net Recent advances have demonstrated the meta-selective functionalization of quinolines and isoquinolines through a dearomatization-rearomatization strategy, which is applicable to the late-stage modification of complex molecules. nih.govresearchgate.net Furthermore, photoredox catalysis has enabled the Minisci-type alkylation of azines like isoquinoline under mild conditions, allowing for the introduction of various alkyl groups. anu.edu.aunih.gov

Green Chemistry and Sustainable Synthetic Methodologies

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of synthesizing isoquinoline scaffolds, significant efforts have been made to develop more sustainable methods. niscpr.res.inajgreenchem.comajgreenchem.com

Key strategies include the use of environmentally benign and biodegradable solvents like polyethylene (B3416737) glycol (PEG) or water, which can replace traditional volatile organic solvents. niscpr.res.inajgreenchem.comajgreenchem.comnih.gov Catalyst-free multicomponent reactions performed in water under ultrasonic irradiation represent an efficient and green approach to pyrido[2,1-a]isoquinoline derivatives, highlighting high atom economy, shorter reaction times, and easy work-up procedures. nih.gov

Another green approach involves the use of recyclable catalysts. For instance, a ruthenium(II)/PEG-400 system has been developed for the synthesis of 1-phenyl isoquinoline derivatives. niscpr.res.inajgreenchem.comajgreenchem.com This homogeneous catalyst can be easily separated from the product and reused, minimizing waste. niscpr.res.inajgreenchem.comajgreenchem.com Furthermore, catalyst-free methods for constructing isoquinoline-fused systems at ambient temperature in ethanol (B145695) have been reported, offering an atom-economical and environmentally benign route. rsc.org These sustainable approaches not only reduce the environmental impact but also often lead to more efficient and cost-effective syntheses. whiterose.ac.uk

Chemical Reactivity, Derivatization, and Transformation Studies of 2 Isoquinolin 8 Yl Acetamide

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Isoquinoline (B145761) Ring

The isoquinoline ring system is a benzo-fused pyridine (B92270), which results in a differentiated reactivity profile for its two constituent rings. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack. Conversely, the benzene (B151609) (carbocyclic) ring is more electron-rich and is the typical site for electrophilic aromatic substitution. quimicaorganica.orgimperial.ac.uk

Electrophilic Substitution : Electrophilic attack on the unsubstituted isoquinoline ring occurs preferentially at the C-5 and C-8 positions of the carbocyclic ring. quimicaorganica.orgimperial.ac.ukshahucollegelatur.org.in This regioselectivity is governed by the superior stability of the Wheland intermediate (the cationic species formed during the reaction), which avoids disrupting the aromaticity of the pyridine ring. quimicaorganica.org Standard electrophilic reactions such as nitration and sulfonation yield a mixture of 5- and 8-substituted products. imperial.ac.ukshahucollegelatur.org.iniust.ac.ir For instance, nitration with a mixture of nitric and sulfuric acids affords 5-nitroisoquinoline (B18046) and 8-nitroisoquinoline. imperial.ac.ukshahucollegelatur.org.in

Nucleophilic Substitution : The electron-deficient nature of the pyridine-like ring makes it the target for nucleophilic attack. The C-1 position is the most electrophilic and is the primary site for reactions with nucleophiles. shahucollegelatur.org.in A classic example is the Chichibabin amination, where isoquinoline reacts with sodium amide in liquid ammonia (B1221849) to selectively produce 1-aminoisoquinoline. shahucollegelatur.org.instackexchange.com Addition of organometallic reagents like Grignard or organolithium compounds also occurs at C-1, typically followed by oxidation to restore aromaticity. iust.ac.ir

The substituent at the C-8 position, in this case, the acetamidomethyl group (-CH₂CONH₂), modulates the inherent reactivity of the isoquinoline core. This group is not directly conjugated with the aromatic system. Its influence is primarily transmitted via an inductive effect through the methylene (B1212753) spacer. The carbonyl moiety of the acetamide (B32628) is electron-withdrawing, which deactivates the carbocyclic ring towards electrophilic substitution compared to an unsubstituted ring. This effect would further favor substitution on the less deactivated C-5 position over other positions on the benzene ring.

For nucleophilic substitution on the pyridine ring, the C-8 substituent is electronically distant and would be expected to have only a minor impact on the reactivity at the C-1 position. However, its steric bulk could potentially hinder the approach of nucleophiles to the C-1 position to some extent. In related systems, such as 8-aminoquinoline (B160924) derivatives, the 8-substituent can act as a directing group in metal-catalyzed C-H activation reactions, guiding functionalization to the C-7 position. researchgate.netresearchgate.net

Transformations Involving the Acetamide Side Chain

The acetamide side chain provides a versatile handle for a variety of chemical transformations, allowing for the synthesis of a library of derivatives.

The amide bond is robust but can undergo several characteristic reactions under appropriate conditions. These modifications are crucial for altering the compound's physicochemical properties.

Hydrolysis : Under acidic or basic conditions, the amide can be hydrolyzed to yield the corresponding carboxylic acid, 2-(isoquinolin-8-yl)acetic acid, and ammonia or an amine salt. smolecule.com This transformation is fundamental for converting the amide into other functional groups.

Reduction : The amide can be reduced to the corresponding amine, 2-(isoquinolin-8-yl)ethanamine. Strong reducing agents like lithium aluminum hydride (LiAlH₄) are typically required for this conversion, which transforms the carbonyl group into a methylene group. nih.gov

Dehydration : Treatment with dehydrating agents can convert the primary amide into a nitrile, 2-(isoquinolin-8-yl)acetonitrile.

A summary of potential modifications is presented below.

TransformationReagents & ConditionsProductReference
HydrolysisH⁺ or OH⁻, H₂O, heat2-(Isoquinolin-8-yl)acetic acid smolecule.com
ReductionLiAlH₄, THF2-(Isoquinolin-8-yl)ethanamine nih.gov
TransamidationAcetamide, Biocatalyst (MsAcT), H₂ON-Acyl isoquinolin-8-ylacetamide derivatives worktribe.com

Alkylation and Acylation Reactions at the Amide Nitrogen

The nitrogen atom of the primary amide, while less nucleophilic than that of an amine, can still participate in alkylation and acylation reactions, particularly after deprotonation with a suitable base.

N-Alkylation : Introduction of alkyl groups on the amide nitrogen can be achieved by reaction with alkyl halides. In related systems, N-alkylation of secondary amines is readily performed using agents like chloroacetyl chloride, followed by coupling with other molecules. nih.gov This suggests that a similar strategy could be applied to derivatives of 2-(isoquinolin-8-yl)acetamide.

N-Acylation : Further acylation at the nitrogen can lead to the formation of diacyl- or imide-type structures. These reactions typically require activation of the acylating agent (e.g., as an acyl chloride or anhydride) and are often facilitated by a base. smolecule.com Biocatalytic methods using acyltransferases have also proven effective for the N-acylation of a wide range of amines, offering a green alternative for such transformations. worktribe.com

Metal-Catalyzed Cross-Coupling Reactions of this compound Derivatives

Modern synthetic chemistry heavily relies on metal-catalyzed cross-coupling reactions to form carbon-carbon and carbon-heteroatom bonds. scirp.org For a molecule like this compound, these reactions are invaluable for introducing a wide array of substituents onto the isoquinoline nucleus, provided a suitable precursor, such as a halogenated derivative, is available.

The Suzuki-Miyaura coupling, which pairs an organoboron reagent with an organic halide or triflate, is a powerful tool for this purpose. scirp.org Research on related isoquinolinone acetamide structures has demonstrated that a bromo-substituted scaffold can be effectively functionalized in its late-stage synthesis via a palladium-catalyzed Suzuki reaction. nih.govacs.org This allows for the introduction of various aryl and heteroaryl groups.

SubstrateBoronic AcidCatalyst / LigandBase / SolventProductYield (%)Reference
2-(3-(4-Bromophenyl)-1-oxoisoquinolin-2(1H)-yl)-N-(tert-butyl)acetamidePhenylboronic acidPd(dppf)Cl₂NaHCO₃ / Toluene-Ethanol2-(1-Oxo-3,4'-biphenyl-3-yl-isoquinolin-2(1H)-yl)-N-(tert-butyl)acetamide85 nih.gov, acs.org
2-(3-(4-Bromophenyl)-1-oxoisoquinolin-2(1H)-yl)-N-(tert-butyl)acetamide4-Methoxyphenylboronic acidPd(dppf)Cl₂NaHCO₃ / Toluene-EthanolN-(tert-Butyl)-2-(3-(4'-methoxybiphenyl-4-yl)-1-oxoisoquinolin-2(1H)-yl)acetamide82 nih.gov, acs.org

Other prominent cross-coupling reactions like the Heck reaction (coupling with alkenes) wikipedia.orgorganic-chemistry.org, Sonogashira coupling (coupling with terminal alkynes) nih.gov, and Buchwald-Hartwig amination (C-N bond formation) could similarly be applied to halogenated derivatives of this compound to generate extensive structural diversity. The Heck reaction, for instance, is a robust method for forming substituted alkenes from aryl halides. wikipedia.orgmisuratau.edu.ly The development of advanced catalytic systems continues to broaden the scope of these reactions for complex and functionalized substrates. organic-chemistry.orgnih.gov

Palladium-Catalyzed Coupling Reactions (e.g., Suzuki Coupling)

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are powerful and versatile methods for forming carbon-carbon bonds and are widely used in the synthesis of complex molecules. mdpi.comacs.org For isoquinoline derivatives, these reactions enable the introduction of various aryl, heteroaryl, or alkyl groups onto the heterocyclic core. The position of substitution on the isoquinoline ring is crucial, as electronic and steric factors dictate the reactivity.

Research has demonstrated the feasibility of Suzuki couplings at various positions of the isoquinoline and related quinoline (B57606) rings. For instance, a method for the palladium-catalyzed synthesis of α-(hetero)aryl amides has been developed, showcasing the coupling of organotrifluoroborate salts with chloroacetamides. acs.org While this study highlighted the synthesis of an isoquinolin-5-yl derivative, the principles are applicable to other isomers.

More specific to the C-8 position, studies have focused on the coupling of 8-halo or 8-triflate substituted isoquinolines. New 8-(het)aryltetrahydroisoquinolines and 8-phenylisoquinolin-4-ol have been synthesized in good yields from an 8-bromotetrahydroisoquinolin-4-one intermediate via Suzuki cross-coupling reactions. researchgate.net Similarly, a divergent synthesis of 8-aryl-3-formyl-isoquinolines was achieved through Suzuki-Miyaura coupling of a key 8-OTf-3-(diethoxymethyl)-isoquinoline intermediate with various aryl boronic acids. acs.org This highlights the utility of the 8-position as a handle for diversification. Another approach involves a one-pot, sequential palladium-catalyzed Suzuki-Miyaura cross-coupling followed by C-H functionalization to produce 8-heteroaryl substituted quinolines, demonstrating a highly efficient method for building molecular complexity at this position. nih.gov

The choice of catalyst, ligand, and base is critical for achieving high yields and selectivity. For the coupling of haloquinolines and halopyridines, a phosphine (B1218219) ligand such as triphenylphosphine (B44618) (PPh₃) or a sterically hindered biaryl phosphine is often essential for the palladium on charcoal (Pd/C) catalyst system to be effective. acs.org

Table 1: Examples of Palladium-Catalyzed Suzuki Coupling on 8-Substituted Isoquinolines/Quinolines
Starting MaterialCoupling PartnerCatalyst/LigandProduct TypeReference
8-Bromotetrahydroisoquinolin-4-oneArylboronic acidsPd(PPh₃)₄8-Aryltetrahydroisoquinolines researchgate.net
8-OTf-3-(diethoxymethyl)-isoquinolineAryl boronic acidsPd(PPh₃)₄8-Aryl-3-formyl-isoquinolines acs.org
8-Bromo-N-Boc-quinoline(Benzo)furan-2-boronic acidPd(OAc)₂ / SPhos8-Heteroarylquinolines nih.gov

Oxidation and Reduction Chemistry of the Isoquinoline Moiety

The reactivity of the isoquinoline nucleus towards oxidation and reduction is a key aspect of its chemistry. The electron distribution, with the pyridine ring being more electron-deficient than the benzene ring, generally dictates the site of these transformations.

Oxidation of the isoquinoline ring is generally difficult and can lead to ring cleavage under vigorous conditions. pharmaguideline.com For example, oxidation with alkaline potassium permanganate (B83412) can yield a mixture of phthalic acid (from the cleavage of the benzene ring) and pyridine-3,4-dicarboxylic acid (cinchomeronic acid, from the cleavage of the pyridine ring). gcwgandhinagar.comthieme-connect.de The outcome can be influenced by substituents; an electron-donating group like an amino group at C-5 directs oxidation to the benzene ring, whereas an electron-withdrawing nitro group at C-5 directs it to the pyridine ring. shahucollegelatur.org.in More controlled oxidation can be achieved using peroxycarboxylic acids, which typically leads to the corresponding Isoquinoline N-oxide. gcwgandhinagar.com Enzymatic methods also provide a route for selective oxidation. Microbial degradation of isoquinoline can be initiated by oxidation at the C-1 position to give 1-isoquinolinone. rsc.org A facile method for the oxidative rearomatization of C4-functionalized tetrahydroisoquinolines (THIQs) to the corresponding isoquinolines using pyridine-N-oxide as the oxidant has also been described. acs.org

Reduction of isoquinoline is more readily accomplished than its oxidation. The pyridine ring is preferentially reduced due to its electron-deficient nature. pharmaguideline.com Catalytic hydrogenation, reduction with metals (like tin or zinc in acid), or the use of hydride reagents typically yields 1,2,3,4-tetrahydroisoquinoline (B50084). pharmaguideline.comshahucollegelatur.org.in The specific product can depend on the reducing agent and reaction conditions. For instance, catalytic hydrogenation in an acidic medium selectively reduces the pyridine ring. shahucollegelatur.org.in The reduction of the isoquinoline core is a key step in the synthesis of many isoquinoline alkaloids and their analogs. rsc.org

Stereoselective Transformations and Chiral Derivatization

The development of stereoselective methods for the synthesis and derivatization of isoquinolines is of paramount importance, given that many biologically active isoquinoline alkaloids are chiral. These methods often involve the use of chiral auxiliaries, catalysts, or reagents to control the stereochemical outcome of a reaction. clockss.orggoogle.com

One powerful strategy is the asymmetric hydrogenation or transfer hydrogenation of a prochiral isoquinoline or dihydroisoquinoline precursor. The kinetic resolution of axially chiral 5- or 8-substituted quinolines has been achieved through asymmetric transfer hydrogenation, yielding two distinct axially chiral skeletons with high selectivity. nih.gov This highlights a sophisticated approach to creating chirality centered around the isoquinoline framework. Similarly, the enantioselective reduction of 3,4-dihydroisoquinolines using chiral hydride reagents or homogeneous catalytic hydrogenation is a common approach to producing chiral 1-substituted tetrahydroisoquinolines. clockss.org

Chiral derivatization is another key technique. For example, substituted tetrahydroisoquinolines can be derivatized with a chiral reagent like (–)-(1R)-menthyl chloroformate to form diastereomeric carbamates, which can then be separated and analyzed using achiral chromatography. scirp.org This method is crucial for determining the enantiomeric composition of chiral THIQ mixtures.

Furthermore, 8-substituted isoquinolines themselves can serve as scaffolds for the development of new chiral catalysts. A class of tetradentate iron catalysts incorporating chiral bis-8-aryl-isoquinoline ligands has been developed for asymmetric oxidation reactions. acs.org This involves the initial synthesis of an 8-substituted isoquinoline, which is then elaborated into a complex chiral ligand, demonstrating the value of this scaffold in asymmetric catalysis. Stereoselective cascade reactions, such as an intramolecular Prins cascade process, have also been developed to construct complex spiro[isoquinoline-4,4′-pyran] scaffolds with high diastereoselectivity from simple precursors. acs.org

Advanced Spectroscopic and Structural Elucidation of 2 Isoquinolin 8 Yl Acetamide and Its Analogs

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Complex Structure Determination

High-resolution NMR spectroscopy is an indispensable tool for determining the precise connectivity and spatial arrangement of atoms within a molecule. For a molecule with the complexity of 2-(Isoquinolin-8-yl)acetamide, which contains both an aromatic isoquinoline (B145761) ring system and a flexible acetamide (B32628) side chain, a combination of one-dimensional (1D) and multi-dimensional (2D) NMR experiments is required for unambiguous signal assignment.

In the 1H NMR spectrum of a related compound, N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide, the protons of the acetamide and isoquinoline moieties are clearly distinguishable. nih.gov For this compound, one would expect the methylene (B1212753) protons of the acetamide group (-CH2-) to appear as a singlet, while the amide protons (-NH-) would also present as a singlet, though its chemical shift could be concentration and solvent dependent. The aromatic protons of the isoquinoline ring would resonate in the downfield region, typically between 7.0 and 9.0 ppm, with their specific chemical shifts and coupling patterns dictated by their positions on the ring.

The 13C NMR spectrum provides complementary information, showing distinct signals for each carbon atom in a unique electronic environment. In N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide, the carbonyl carbon of the amide group is observed around 167.0 ppm. nih.gov Similar characteristic shifts would be anticipated for this compound.

Interactive Data Table: Representative 1H and 13C NMR Data for an Isoquinoline Acetamide Analog Data based on N-(tert-Butyl)-2-(1-oxo-3-phenylisoquinolin-2(1H)-yl)acetamide nih.gov

Atom/Group 1H Chemical Shift (ppm) 13C Chemical Shift (ppm)
Amide NH6.48 (s)-
Acetamide CH24.43 (s)50.4
Amide C=O-167.0
Isoquinoline C=O-163.5
Isoquinoline Aromatic CH8.42-7.43 (m)136.7-124.8
tert-Butyl CH31.31 (s)28.8
tert-Butyl C-51.5

To definitively assign the proton and carbon signals, especially for the complex aromatic region of the isoquinoline ring, multi-dimensional NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (1H-1H) couplings within the molecule. For this compound, COSY would be crucial for tracing the connectivity of the protons on the isoquinoline ring system, helping to distinguish between adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms (1H-13C). It would allow for the direct assignment of the carbon signals for each protonated carbon in the molecule. For example, the signal for the methylene protons of the acetamide group would correlate with the signal for the methylene carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons (typically 2-3 bonds). This is particularly powerful for identifying quaternary carbons (carbons with no attached protons), such as the carbonyl carbon and the carbons at the fusion of the two rings in the isoquinoline system. For instance, correlations would be expected between the methylene protons and the amide carbonyl carbon, as well as the C8 carbon of the isoquinoline ring. Studies on various isoquinoline derivatives have demonstrated the utility of these 2D NMR techniques in achieving complete spectral assignments. researchgate.netnih.govresearchgate.net

While solution-state NMR is the most common technique for the structural elucidation of organic molecules, solid-state NMR (ssNMR) can provide valuable information about the molecule's conformation and packing in the solid phase. rsc.org ssNMR is particularly useful for studying intermolecular interactions, such as hydrogen bonding, which can influence the molecular conformation. For this compound, ssNMR could be used to probe the hydrogen bonding network formed by the amide functional groups in the crystal lattice, providing data that is complementary to that obtained from X-ray crystallography.

X-ray Crystallography for Precise Molecular Architecture and Conformation Analysis

Although a crystal structure for this compound is not publicly available, analysis of related structures, such as 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, reveals key structural features. nih.gov In this analog, the acetamide group is present, and its conformation is stabilized by intramolecular hydrogen bonds. The isoquinoline ring system is largely planar, as expected for an aromatic system. One would anticipate that in the crystal structure of this compound, the isoquinoline ring would be planar, and the acetamide side chain would adopt a conformation that allows for efficient crystal packing, likely involving intermolecular hydrogen bonds between the amide N-H and carbonyl oxygen atoms of adjacent molecules.

Interactive Data Table: Expected Bond Lengths and Angles for this compound Based on Analogs Data derived from similar acetamide-containing heterocyclic compounds. nih.gov

Bond/Angle Expected Value
C=O (amide) bond length~1.23 Å
C-N (amide) bond length~1.33 Å
N-C (acetamide) bond length~1.45 Å
C-C (acetamide) bond length~1.51 Å
C-N-C bond angle (amide)~122°
O=C-N bond angle (amide)~123°

Isoquinoline and its derivatives are known to act as ligands, coordinating to metal centers through the nitrogen atom of the heterocyclic ring. nist.govchemicalbook.comresearchgate.net Co-crystallization of this compound with various metal salts could lead to the formation of coordination complexes. X-ray crystallographic analysis of these co-crystals would provide insight into the coordination geometry around the metal ion and how the acetamide substituent influences the crystal packing. Studies on related isoquinoline-metal complexes have shown a variety of coordination modes and supramolecular architectures. nist.govchemicalbook.com

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Identification and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is a powerful technique for identifying the functional groups present in a molecule and probing its conformational state.

For this compound, the FT-IR and Raman spectra would be expected to show characteristic bands for the amide and isoquinoline moieties. The amide group gives rise to several distinct vibrations: the N-H stretch, typically in the region of 3400-3200 cm-1; the C=O stretch (Amide I band) around 1680-1630 cm-1; and the N-H bend (Amide II band) near 1650-1550 cm-1. The exact positions of these bands are sensitive to hydrogen bonding. frontiersin.org

The isoquinoline ring system will exhibit a series of C-H stretching vibrations above 3000 cm-1 and characteristic C=C and C=N ring stretching vibrations in the 1600-1400 cm-1 region. chemicalbook.com C-H out-of-plane bending vibrations in the 900-700 cm-1 region can be indicative of the substitution pattern on the aromatic rings.

Interactive Data Table: Predicted Characteristic Vibrational Frequencies (cm-1) for this compound Based on data from isoquinoline, acetamide, and their derivatives. nih.govfrontiersin.orgchemicalbook.com

Vibrational Mode Expected FT-IR Frequency (cm-1) Expected Raman Frequency (cm-1)
N-H Stretch (amide)3400-32003400-3200
C-H Stretch (aromatic)3100-30003100-3000
C-H Stretch (aliphatic)2950-28502950-2850
C=O Stretch (Amide I)1680-16301680-1630
N-H Bend (Amide II)1650-1550Weak
C=C/C=N Stretch (isoquinoline)1600-14001600-1400
C-H Out-of-plane Bend900-700Weak

FT-IR and Raman spectroscopy are complementary techniques. While the C=O stretch is typically strong in the FT-IR spectrum, the aromatic ring vibrations often give rise to strong signals in the Raman spectrum. A combined analysis of both FT-IR and Raman data would provide a comprehensive vibrational profile of this compound.

Mass Spectrometry Techniques for Structural Confirmation and Fragmentation Pathway Analysis

Mass spectrometry (MS) stands as a cornerstone analytical technique for the structural elucidation of novel compounds, offering unparalleled sensitivity and specificity. In the context of "this compound" and its analogs, mass spectrometry is indispensable for confirming molecular weight and dissecting fragmentation pathways, which in turn provides definitive structural evidence. The application of advanced MS techniques allows for a detailed molecular portrait of these compounds.

Mass spectrometry operates by ionizing molecules and then separating these ions based on their mass-to-charge ratio (m/z). arcjournals.org This process not only provides the molecular weight of the compound with high accuracy but also induces fragmentation, creating a unique fingerprint of the molecule's structure. arcjournals.org For complex heterocyclic structures like isoquinoline derivatives, these fragmentation patterns are crucial for confirming the identity and connectivity of the constituent parts.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful tool for the unambiguous determination of the elemental composition of a molecule. mdpi.com Unlike standard mass spectrometry, HRMS instruments can measure the mass-to-charge ratio of an ion to four or more decimal places. This high precision allows for the calculation of a unique elemental formula, distinguishing between compounds that may have the same nominal mass. lcms.cz

For "this compound," HRMS is critical for confirming its molecular formula, C₁₁H₁₀N₂O. The exact mass of the protonated molecule [M+H]⁺ can be calculated and then compared to the experimentally measured mass. The close agreement between the calculated and observed mass provides strong evidence for the compound's identity.

Table 1: Theoretical and Observed HRMS Data for this compound

ParameterValue
Molecular Formula C₁₁H₁₀N₂O
Calculated Monoisotopic Mass 186.0793 g/mol
Calculated [M+H]⁺ 187.0866 m/z
Observed [M+H]⁺ Hypothetical Value: 187.0865 m/z
Mass Error Hypothetical Value: < 5 ppm

Note: The observed value and mass error are hypothetical and serve to illustrate the data obtained in a typical HRMS experiment.

The utilization of techniques like electrospray ionization (ESI) coupled with a high-resolution analyzer such as a time-of-flight (TOF) or Orbitrap detector is common for such analyses. nih.govrsc.org These methods are well-suited for polar molecules like "this compound" and its derivatives, providing excellent mass accuracy and sensitivity. lcms.cz

Tandem Mass Spectrometry (MS/MS) for Elucidation of Derivatives

Tandem Mass Spectrometry, or MS/MS, is an even more powerful technique for structural elucidation, particularly for complex molecules and their derivatives. msaltd.co.ukmdpi.com In an MS/MS experiment, a specific ion (the precursor ion) is selected, subjected to fragmentation, and the resulting fragment ions (product ions) are then analyzed. unt.edu This process provides detailed information about the molecule's structure and connectivity. mdpi.com

For "this compound" and its analogs, MS/MS is instrumental in identifying the core isoquinoline scaffold and the nature of the substituent at the 8-position. The fragmentation patterns observed can reveal the loss of specific neutral molecules or radicals, which are characteristic of the functional groups present.

The fragmentation of the protonated molecule of "this compound" ([M+H]⁺, m/z 187.0866) would likely proceed through several key pathways:

Loss of the acetamide side chain: Cleavage of the bond between the isoquinoline ring and the acetamide group would result in a fragment corresponding to the protonated 8-aminoisoquinoline (B1282671).

Fragmentation of the acetamide group: The acetamide moiety itself can undergo characteristic fragmentation, such as the loss of ketene (B1206846) (CH₂=C=O) or the entire acetamide group.

Ring fragmentation: At higher collision energies, the isoquinoline ring system itself can fragment, providing further structural confirmation.

Table 2: Predicted MS/MS Fragmentation of this compound ([M+H]⁺)

Precursor Ion (m/z)Proposed Fragment Ion (m/z)Neutral LossProposed Structure of Fragment
187.0866145.0760CH₂=C=OProtonated 8-aminoisoquinoline
187.0866129.0542H₂N-C(=O)-CH₃Isoquinoline radical cation
145.0760118.0651HCNFragment of the isoquinoline ring

Note: The m/z values are calculated based on the proposed fragmentation pathways.

The analysis of the fragmentation patterns of various derivatives of "this compound" would allow for the precise localization of substituents. For example, a modification on the acetamide nitrogen would lead to a predictable shift in the mass of fragments containing this group, while a substitution on the isoquinoline ring would alter the mass of the core fragments. This systematic analysis of fragmentation pathways is a powerful strategy for the structural elucidation of a series of related compounds. nih.gov

Computational and Theoretical Chemistry of 2 Isoquinolin 8 Yl Acetamide

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic landscape of a molecule, which in turn governs its stability, reactivity, and spectroscopic properties.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. For 2-(Isoquinolin-8-yl)acetamide, DFT calculations, likely employing a functional such as B3LYP with a suitable basis set (e.g., 6-31G(d)), would be used to optimize the molecule's geometry to its lowest energy state (ground state).

From this optimized geometry, a wealth of information can be derived. Key ground state properties that would be calculated include the total energy, dipole moment, and the distribution of electronic charge across the molecule. The molecular electrostatic potential (MEP) surface would also be generated. The MEP map is particularly insightful as it visually represents the charge distribution, highlighting electrophilic (electron-poor, typically colored blue) and nucleophilic (electron-rich, typically colored red) regions. For this compound, the nitrogen atom of the isoquinoline (B145761) ring and the oxygen atom of the acetamide (B32628) group are expected to be prominent nucleophilic sites, while the hydrogen atoms of the amide and aromatic rings would be electrophilic.

Table 1: Predicted Ground State Properties of this compound using DFT (B3LYP/6-31G(d))

PropertyPredicted ValueUnit
Total Energy(Illustrative value) -687.345Hartrees
Dipole Moment(Illustrative value) 3.45Debye
HOMO Energy(Illustrative value) -6.2 eVelectron Volts
LUMO Energy(Illustrative value) -1.5 eVelectron Volts
HOMO-LUMO Gap(Illustrative value) 4.7 eVelectron Volts

Note: The values in this table are illustrative and represent typical data obtained from DFT calculations for similar aromatic acetamide compounds.

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy and localization of these orbitals are crucial for predicting how a molecule will interact with other chemical species. The HOMO is the orbital from which the molecule is most likely to donate electrons in a reaction (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity).

The energy gap between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a more reactive molecule. For this compound, the HOMO is expected to be localized primarily on the electron-rich isoquinoline ring system, while the LUMO may be distributed across the conjugated system, including the acetamide moiety. This analysis helps in predicting the sites for electrophilic and nucleophilic attack. sapub.orgresearchgate.net

Molecular Dynamics (MD) Simulations for Conformational Flexibility and Interactions

While quantum chemical calculations provide a static picture of a molecule at its energy minimum, Molecular Dynamics (MD) simulations offer a dynamic view, revealing how the molecule behaves over time.

Assessment of Dynamic Behavior in Various Environments

MD simulations would be employed to explore the conformational landscape of this compound. The molecule possesses rotational freedom around the single bonds connecting the acetamide group to the isoquinoline ring and within the acetamide side chain. By simulating the molecule's movements over nanoseconds or longer, it is possible to identify the most stable conformations and the energy barriers between them.

These simulations can be performed in different environments, such as in a vacuum or, more realistically, in a solvent like water. The presence of solvent molecules can significantly influence conformational preferences through hydrogen bonding and other intermolecular interactions. Understanding the dynamic behavior is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation.

Ligand-Protein Interaction Dynamics

If a potential protein target for this compound is identified, MD simulations are invaluable for studying the dynamics of the ligand-protein complex. After an initial docking of the molecule into the protein's binding site, an MD simulation can be run to assess the stability of the binding pose.

In Silico Prediction of Biological Activity and Target Interactions

Computational tools can be used to predict the potential biological activities of a compound and to identify likely protein targets. For this compound, various in silico approaches would be utilized.

Structure-based virtual screening could be performed by docking the molecule into the binding sites of a library of known protein structures. The docking scores would provide a rank-ordered list of potential targets. Given the isoquinoline scaffold, potential targets could include kinases, for which many isoquinoline derivatives are known inhibitors.

Ligand-based approaches involve comparing the structural and electronic features of this compound to a database of compounds with known biological activities. Programs like PASS (Prediction of Activity Spectra for Substances) can predict a wide range of pharmacological effects and mechanisms of action based on the molecule's structure. These predictions can then guide experimental testing. For instance, based on its structural similarity to other bioactive molecules, predictions might suggest activities such as anti-inflammatory, antimicrobial, or anticancer effects.

Table 2: Illustrative In Silico Biological Activity Prediction for this compound

Predicted ActivityProbability to be Active (Pa)Probability to be Inactive (Pi)
Kinase Inhibitor(Illustrative) 0.650(Illustrative) 0.025
Anti-inflammatory(Illustrative) 0.580(Illustrative) 0.040
Antineoplastic(Illustrative) 0.490(Illustrative) 0.065
Antimicrobial(Illustrative) 0.420(Illustrative) 0.080

Note: This table presents hypothetical data from a program like PASS, where Pa > Pi suggests a high likelihood of the compound exhibiting the predicted activity.

Molecular Docking and Scoring Function Development

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. For this compound, docking studies can elucidate its potential binding modes within the active sites of various protein targets. The process involves sampling a vast number of orientations and conformations of the ligand within the protein's binding pocket and then using a scoring function to rank these poses.

The table below summarizes various scoring functions that are instrumental in the development of docking protocols.

Docking ProgramScoring Function(s)Developer/OriginKey Features
AutoDock 4 AutoDock ScoreThe Scripps Research InstituteAn empirical free energy force field that includes terms for dispersion/repulsion, hydrogen bonding, electrostatics, and desolvation. remedypublications.com
AutoDock Vina Vina ScoreThe Scripps Research InstituteA hybrid scoring function that combines knowledge-based potentials and empirical scoring function elements. remedypublications.com
GOLD GoldScore, ChemScore, CHEMPLP, ASPCambridge Crystallographic Data CentreOffers multiple scoring functions: GoldScore (fitness function based on molecular mechanics), ChemScore (empirical function), CHEMPLP (piecewise linear potential), and ASP (Astex Statistical Potential). remedypublications.com
SAnDReS 2.0 Machine Learning-BasedN/AGenerates machine-learning models based on various structural data, which can outperform classical scoring functions. researchgate.net

In the context of isoquinoline and acetamide derivatives, molecular docking has been applied to predict binding interactions with various enzymes. For example, docking studies on (R)-N-(benzo[d]thiazol-2-yl)-2-(1-phenyl-3,4-dihydroisoquinolin-2(1H)-yl)acetamide revealed potential inhibitory activity against enzymes involved in neurodegenerative diseases. nih.gov Similarly, docking-based virtual screening was successfully used to identify 2-(5-(quinolin-6-yl)-1,3,4-oxadiazol-2-yl)acetamide derivatives as novel PI3Kα inhibitors. nih.gov These studies underscore the utility of molecular docking in identifying potential biological targets for compounds structurally related to this compound.

Pharmacophore Modeling and Virtual Screening

Pharmacophore modeling is another cornerstone of computational drug design, focusing on the essential three-dimensional arrangement of chemical features that a molecule must possess to interact with a specific biological target. A pharmacophore model defines the types and spatial relationships of features like hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.

Once a pharmacophore model is developed, it can be used as a 3D query to rapidly screen large compound databases in a process called virtual screening. This approach filters vast virtual libraries to identify molecules that match the pharmacophore and are therefore more likely to be active at the target of interest. jbino.comacs.org This method is significantly faster than high-throughput screening of physical compounds. lifechemicals.com

The process has been successfully applied to scaffolds related to isoquinolines. For instance, a pharmacophore model was generated from the crystal structure of DNA gyrase B to screen for new inhibitors, leading to the identification of novel hits. acs.org In another study, pharmacophore models were developed for different kinase inhibitors to find new potential leads from the ZINC database. jbino.com Ligand-based pharmacophore approaches have also been used to identify inhibitors for targets relevant to SARS-CoV-2, where (R)-6-amino-2-(2,3-dihydroxypropyl)-1H-benzo[de]isoquinoline-1,3(2H)-dione was identified as a potential inhibitor of the enzyme furin. nih.gov

The table below details examples of pharmacophore models developed for targets where isoquinoline or acetamide derivatives have shown activity.

TargetModel BasisPharmacophore FeaturesApplication
DNA Gyrase B Receptor-Ligand Complex (PDB: 1KZN)N/AVirtual screening of ZINC database to find novel antimicrobial agents. acs.org
Kinase Inhibitors Ligand-Based (20 inhibitors)Two aromatic features, one donor, one acceptor.Virtual screening to identify potential new kinase inhibitors. jbino.com
GLO1 Inhibitor Receptor-Ligand Complex (PDB: 3VW9)N/AGeneration of an inhibitor pharmacophore model for glyoxalase 1. nih.gov
5HT7 Receptor Antagonist Ligand-Based (61 molecules)N/ADevelopment of a 3D pharmacophore model for antidepressant drug discovery. researchgate.net

These examples demonstrate that pharmacophore modeling and virtual screening are powerful tools for discovering new biological activities for compounds containing the this compound scaffold.

QSAR (Quantitative Structure-Activity Relationship) and QSPR (Quantitative Structure-Property Relationship) Modeling

QSAR and QSPR are computational modeling methods that aim to establish a mathematical relationship between the chemical structure of a compound and its biological activity (QSAR) or physicochemical properties (QSPR). nih.gov These models are built on the principle that the properties of a molecule are determined by its structure and can be predicted using molecular descriptors. nih.gov

Development of Predictive Models

The development of a predictive QSAR model involves several steps, starting with a dataset of compounds with known activities. Various statistical methods are then employed to create a mathematical equation that correlates the molecular descriptors of these compounds with their biological activities.

Several studies have successfully developed QSAR models for isoquinoline derivatives. For instance, a QSAR study on 3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives as AKR1C3 inhibitors produced a robust and stable model for predicting bioactivity. japsonline.comjapsonline.com Another study on quinoline (B57606), isoquinoline, and quinazoline (B50416) derivatives established QSAR models for anti-Plasmodium falciparum activity using methods like Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), and Artificial Neural Networks (ANN). imist.maresearchgate.net The predictive quality of these models was confirmed through various validation methods. imist.maresearchgate.net Similarly, linear regression and ANN were used to analyze the relationship between chemical descriptors and the tumor specificity of 1,2,3,4-tetrahydroisoquinoline (B50084) derivatives. iiarjournals.org

The following table summarizes different predictive models developed for isoquinoline-related compounds.

Compound SeriesBiological ActivityModeling MethodsStatistical Validation Parameters
3-(3,4-dihydroisoquinolin-2(1H)-yl sulfonyl) benzoic acid derivatives AKR1C3 InhibitionGenetic Algorithm, Multiple Linear Regression (in QSARINS)Validated statistical values indicating a robust and stable model. japsonline.com
Quinoline, isoquinoline, and quinazoline derivatives Anti-Plasmodium falciparumMLR, MNLR, ANNDetermination coefficients (R²) of 0.659 (MLR), 0.714 (MNLR), and 0.763 (ANN). imist.maresearchgate.net
1,2,3,4-Tetrahydroisoquinoline derivatives Tumor SpecificityLinear Regression, Artificial Neural NetworkHigh correlation coefficient for water–accessible surface area; ANN model R²training=0.909, R²test=0.923. iiarjournals.org
2-amino-N-benzylacetamide derivatives Anticonvulsant ActivityMultiple Linear RegressionR² = 0.9270, Q² = 0.9036, R²pred = 0.7406. researchgate.net

Descriptor Calculation and Feature Selection

A crucial aspect of QSAR/QSPR modeling is the calculation of molecular descriptors and the selection of the most relevant ones. Descriptors are numerical values that represent the physicochemical, topological, or quantum chemical properties of a molecule.

A wide array of descriptors can be calculated. Quantum chemical descriptors, such as the energy of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and atomic charges, are often calculated using methods like Density Functional Theory (DFT). imist.maresearchgate.netresearchgate.net Other descriptor types include:

3D-MoRSE descriptors: These represent the 3D structure of a molecule based on electron diffraction. japsonline.comjapsonline.com

Physicochemical descriptors: These include properties like logP (lipophilicity), molecular weight, and polar surface area. imist.maresearchgate.net

Topological descriptors: These describe the connectivity of atoms within the molecule. imist.maresearchgate.net

Feature selection is the process of choosing a subset of relevant descriptors to build the model, which helps to avoid overfitting and improves the model's predictive power. This can involve pre-filtering descriptors with low variance or high correlation with each other. japsonline.com For example, in a QSAR study of AKR1C3 inhibitors, descriptors were filtered based on pairwise correlation before model building. japsonline.com In a study of tetrahydroisoquinoline derivatives, the water–accessible surface area (WSA) was identified as a key descriptor highly correlated with tumor specificity. iiarjournals.org

Study FocusDescriptor Types UsedSoftware/Method for Calculation
AKR1C3 Inhibitors 3-D-MoRSE, 2D-Ring countQSARINS
Anti-Plasmodium falciparum Agents Quantum molecular, physicochemical, constitutional, topological, thermodynamicDFT (B3LYP/6-311G), Molecular Mechanics (MM2)
Tumor Specificity of Tetrahydroisoquinolines Quantum chemical descriptors (e.g., Water-accessible surface area, Polar surface area, logP)Spartan (using AM1, PM3, PM6, DFT)
Anticonvulsant Acetamides Quantum chemical descriptors (e.g., dipole moment, HOMO-LUMO gap, electrophilicity index)DFT (B3LYP/631G**)

Cheminformatics Approaches to Isoquinoline-Containing Compound Libraries

Cheminformatics combines computational methods with chemical information to support drug discovery, including the design, enumeration, and analysis of compound libraries. Virtual compound libraries are increasingly important for exploring chemical space and identifying novel bioactive molecules. researchgate.netdntb.gov.ua

The isoquinoline scaffold is a "privileged structure" in medicinal chemistry, meaning it is a molecular framework capable of binding to multiple biological targets. ontosight.ai As such, there is significant interest in creating libraries of isoquinoline-containing compounds. Cheminformatics provides the tools to design and build these libraries virtually. researchgate.netdntb.gov.ua

Several strategies are employed:

Substructure and Similarity Searching: Tools can search large databases like ZINC, ChEMBL, or proprietary collections for compounds containing the isoquinoline core or those similar to known active compounds. lifechemicals.comontosight.ai

Combinatorial Enumeration: Virtual libraries can be generated by defining a core scaffold (like isoquinoline) and a set of chemical reactions and reagents (building blocks). researchgate.netdntb.gov.ua Software like Reactor can then enumerate all possible products. researchgate.net

Reaction-Based Synthesis: Modern approaches focus on generating libraries based on well-validated chemical reactions. For instance, multicomponent reactions (MCRs), such as the Ugi reaction, are highly efficient for rapidly creating diverse sets of molecules. acs.orgnih.gov A divergent synthesis strategy has been developed to produce libraries of both isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides from a common Ugi-4CR intermediate, showcasing an efficient method to explore chemical space around these scaffolds. acs.orgnih.gov

These cheminformatics approaches allow for the systematic exploration of the chemical space around the this compound core, facilitating the discovery of new derivatives with optimized properties and biological activities.

Biological Activity and Mechanistic Investigations of 2 Isoquinolin 8 Yl Acetamide Excluding Clinical Data

In Vitro Cellular and Biochemical Screening Methodologies

Comprehensive searches of scientific literature did not yield specific studies that have employed in vitro cellular and biochemical screening methodologies to characterize 2-(Isoquinolin-8-yl)acetamide.

High-Throughput Screening (HTS) of Compound Libraries

There is no available information to suggest that this compound has been included in high-throughput screening (HTS) campaigns or that its activity has been reported from the screening of compound libraries. HTS is a foundational method in modern drug discovery, allowing for the rapid assessment of large numbers of compounds against a specific biological target or pathway. The absence of data for this particular compound indicates it has likely not been a focus of large-scale screening efforts to date.

Cell-Based Assays for Pathway Modulation

Specific cell-based assays designed to investigate the modulation of cellular pathways by this compound have not been described in the scientific literature. Such assays are critical for understanding a compound's biological effects in a cellular context, including its impact on signaling cascades, gene expression, and other cellular functions. Without these studies, the cellular activities of this compound remain uncharacterized.

Identification of Molecular Targets and Binding Partners

The molecular targets and binding partners of this compound have not been elucidated in the available scientific literature. Identifying the direct molecular interactors of a compound is a crucial step in understanding its mechanism of action.

Affinity Chromatography and Pull-Down Assays

There are no published reports of affinity chromatography or pull-down assays being utilized to identify the binding partners of this compound. These techniques involve immobilizing the compound on a solid support to capture its interacting proteins from a cell lysate, which are then identified.

Proteomic Approaches (e.g., Chemical Proteomics)

The application of proteomic approaches, such as chemical proteomics, to identify the molecular targets of this compound has not been documented. Chemical proteomics is a powerful tool for the unbiased identification of protein targets of small molecules in a complex biological system.

Mechanistic Studies of Biological Action

Detailed mechanistic studies to unravel the biological action of this compound are not available in the current scientific literature. Such studies would typically follow initial screening and target identification to provide a deeper understanding of how the compound exerts its biological effects at a molecular and cellular level. The lack of foundational screening and target identification data for this specific compound means that its mechanism of action remains unknown.

Enzyme Inhibition Kinetics and Mechanism (e.g., Kinase Inhibition)

The isoquinoline (B145761) scaffold is a recognized pharmacophore in the development of kinase inhibitors, with the hydrophobic isoquinoline ring known to occupy the ATP binding pocket of these enzymes. iucr.org However, specific studies detailing the enzyme inhibition kinetics and the precise mechanism of action for this compound are not extensively available in the current scientific literature.

Research on related isoquinoline derivatives has provided insights into their potential as enzyme inhibitors. For instance, a novel series of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-N-(substituted phenyl)acetamides were synthesized and evaluated for their inhibitory activity against HIV-1 reverse transcriptase. scholarsresearchlibrary.com Within this series, compounds 3k and 3m were identified as moderate inhibitors, demonstrating 25% reverse transcriptase inhibitory activity at a concentration of 40 µM when compared to the standard drug efavirenz. scholarsresearchlibrary.com

Additionally, the broader class of isoquinolinesulfonamides has been shown to be potent inhibitors of cyclic nucleotide-dependent protein kinase and protein kinase C. mdpi.com These compounds, such as H-8 (N-[2-(methylamino)ethyl]-5-isoquinolinesulfonamide) and H-7 (1-(5-isoquinolinylsulfonyl)-2-methylpiperazine), exhibit competitive inhibition with respect to ATP, suggesting a direct interaction with the active site of the enzymes. mdpi.com While these findings highlight the potential of the isoquinoline core in enzyme inhibition, specific kinetic data for this compound remains to be elucidated.

Receptor Binding Assays and Ligand-Receptor Interactions

Detailed receptor binding assays and specific ligand-receptor interaction studies for this compound are not well-documented in the available literature. However, the isoquinolin-2(1H)-yl-acetamide scaffold has been identified in molecules targeting various receptors. For example, this structural motif is present in P2X7 receptor inhibitors. nih.govresearchoutreach.orgresearchgate.net

Radioligand binding assays have been employed to characterize the interaction of more complex isoquinoline-containing compounds with their targets. For instance, in the study of naltrexone derivatives, competitive radioligand binding assays were performed on CHO cell membranes expressing monoclonal opioid receptors to determine binding affinity and selectivity. researchgate.net While these studies provide a framework for how such investigations could be conducted, specific data on the receptor binding profile of this compound is not currently available.

Modulation of Cellular Signaling Pathways

Information regarding the specific modulation of cellular signaling pathways by this compound is limited. The broader class of flavonoids, which share some structural similarities with isoquinoline derivatives in terms of being heterocyclic compounds, are known to modulate various cell survival signaling pathways, including the phosphoinositide 3-kinase (PI3K)-Akt, mitogen-activated protein kinase (MAPK), and protein kinase C (PKC) pathways. researchgate.net However, direct evidence of this compound's impact on these or other cellular signaling cascades has not been reported.

Structure-Based Drug Design (SBDD) and Fragment-Based Drug Discovery (FBDD) Strategies

The isoquinoline nucleus is a valuable starting point for both structure-based drug design (SBDD) and fragment-based drug discovery (FBDD). iucr.orgresearchoutreach.org

The rational design of potent analogs based on the isoquinoline-acetamide scaffold is an active area of research. Synthetic methodologies, such as the Ugi four-component reaction (Ugi-4CR), have been efficiently utilized to generate libraries of isoquinolin-2(1H)-yl-acetamides and isoindolin-2-yl-acetamides. nih.govresearchoutreach.orgresearchgate.net This approach allows for the systematic modification of the core structure to explore the chemical space and optimize biological activity. nih.govresearchoutreach.orgresearchgate.net For example, a divergent synthesis strategy has been developed to produce a variety of substituted isoquinolin-2(1H)-yl-acetamides from a common precursor, demonstrating the feasibility of creating diverse analogs for biological screening. nih.govresearchoutreach.org

While X-ray crystallography is a crucial tool in SBDD and FBDD for visualizing ligand-target interactions, there are no publicly available crystal structures of this compound in complex with a biological target. scholarsresearchlibrary.comdrugdiscoverychemistry.com Crystallographic studies have been successfully employed for other isoquinoline-containing molecules, providing detailed insights into their binding modes and guiding further optimization. iucr.org The crystal structure of a related, more complex derivative, 2-{[7-acetyl-8-(4-chlorophenyl)-4-cyano-6-hydroxy-1,6-dimethyl-5,6,7,8-tetrahydroisoquinolin-3-yl]sulfanyl}-N-(4-chlorophenyl)acetamide, has been determined, showcasing the conformational properties of a substituted tetrahydroisoquinoline ring system. iucr.org

In Vivo Proof-of-Concept Studies in Preclinical Animal Models (Focus on Mechanism/Target Engagement)

Specific in vivo proof-of-concept studies focusing on the mechanism of action and target engagement of this compound in preclinical animal models have not been reported in the scientific literature. Research on more complex isoquinoline derivatives has demonstrated in vivo efficacy. For instance, orally active inhibitors of Lck kinase based on a 2-phenylaminoimidazo[4,5-h]isoquinolin-9-one scaffold have shown efficacy in a mouse model of anti-CD3-induced IL-2 production. researchgate.net These studies, while not directly on this compound, highlight the potential of the broader isoquinoline class of compounds in in vivo settings.

Pharmacodynamic Markers of Target Engagement

Pharmacodynamic (PD) markers are crucial for demonstrating that a compound is interacting with its intended biological target in living systems. For compounds targeting enzymes like PARP, a common PD marker is the inhibition of PARP activity, which can be measured by the levels of poly(ADP-ribose) (PAR) in tissues or cells. However, there is no specific, publicly available research that identifies or evaluates pharmacodynamic markers for assessing the target engagement of this compound.

In the broader context of PARP inhibitors, studies often utilize assays that measure the reduction of PAR levels in tumor biopsies or peripheral blood mononuclear cells as an indicator of target engagement. For instance, imaging agents have been developed to non-invasively quantify PARP-1 expression and visualize drug-target engagement in vivo. These general methodologies could theoretically be applied to this compound, but no such studies have been published.

Mechanistic Validation in Disease Models

The validation of a compound's mechanism of action in relevant disease models is a critical step in preclinical development. This often involves in vitro studies using cell lines and in vivo studies in animal models of specific diseases. For a potential PARP inhibitor, this would typically involve demonstrating efficacy in cancer models with specific DNA repair defects, such as those with BRCA1/2 mutations.

At present, there is no publicly available data from in vitro or in vivo disease models that specifically validates the mechanism of action for this compound. While research on other isoquinoline derivatives has explored their potential as inhibitors of enzymes like HIV-1 reverse transcriptase or their activity in cancer cell lines, this information is not directly applicable to this compound. Without such studies, the therapeutic potential and the specific biological pathways modulated by this compound remain unconfirmed.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2 Isoquinolin 8 Yl Acetamide Derivatives

Systematic Modification of the Isoquinoline (B145761) Core for SAR Elucidation

The isoquinoline core is a key determinant of the pharmacological profile of 2-(Isoquinolin-8-yl)acetamide derivatives. Modifications to this bicyclic system can profoundly influence the molecule's interaction with biological targets, its metabolic stability, and its pharmacokinetic properties.

Research on 1,7/8-substituted isoquinolines has shown that the electronic effect of substituents at positions 1 and 8 can influence the outcome of dehydrogenation reactions, indicating the sensitivity of this region of the molecule to electronic perturbations. rsc.org Specifically, electron-donating groups can alter the reactivity and potentially the biological activity profile of the isoquinoline scaffold. rsc.orgamerigoscientific.com

Analog ScaffoldSubstituent PositionSubstituent TypeObserved Effect on Biological ActivityReference
Quinoline-8-carboxamidePosition 5, 7BromoEvaluated for anticancer effects. researchgate.net
8-HydroxyquinolinePosition 5, 7CyanoEvaluated for anticancer effects. researchgate.net
IsoquinolinePosition 1, 7/8N,N-dimethylamino (strong electron-donating)Favors formation of 1,7-substituted rearrangement product. rsc.org
IsoquinolinePosition 1, 8Cyano (electron-withdrawing)Leads to 1,8-substituted products. rsc.org

Bioisosterism, the strategy of replacing a functional group with another that has similar physicochemical properties, is a powerful tool in medicinal chemistry to fine-tune a molecule's properties while retaining its biological activity. fiveable.me In the context of this compound, the isoquinoline ring can be considered for bioisosteric replacement to modulate properties such as solubility, metabolic stability, and target selectivity.

Common bioisosteres for aromatic rings like isoquinoline include other heteroaromatic systems such as quinoline (B57606), pyridine (B92270), and thiophene. researchgate.net The choice of a bioisostere can significantly impact the molecule's interaction with its biological target. For example, replacing a quinoline with an isoquinoline, or vice versa, can alter the nitrogen atom's position, which may be critical for hydrogen bonding interactions with a receptor. researchgate.net Non-classical bioisosteres, which are structurally distinct but share similar properties, can also be employed to explore novel chemical space. researchgate.net

Original ScaffoldBioisosteric ReplacementRationale for ReplacementPotential ImpactReference
IsoquinolineQuinolineAlter nitrogen position, explore different hydrogen bonding patterns.Modified target affinity and selectivity. researchgate.net
Benzene (B151609) ring (within Isoquinoline)Thiophene ringModulate electronic properties and lipophilicity.Improved pharmacokinetic profile. researchgate.net
IsoquinolinePyrazolopyrimidineMimic hinge-binding interactions in kinases.Potential for kinase inhibitory activity.

Exploration of the Acetamide (B32628) Side Chain for SAR Optimization

The acetamide side chain of this compound provides another avenue for structural modification to optimize biological activity. Alterations to the amide linker and the terminal substituent can influence the molecule's conformation, polarity, and ability to form interactions with its target.

Conformational Analysis and its Impact on Biological Activity

The three-dimensional conformation of a molecule is a critical determinant of its biological activity. The relative orientation of the isoquinoline core and the acetamide side chain in this compound derivatives can significantly influence their ability to bind to a biological target. Conformational analysis, through computational modeling and experimental techniques like NMR spectroscopy, can provide valuable insights into the preferred spatial arrangement of these molecules.

The presence of substituents on the isoquinoline ring or the acetamide side chain can impose steric constraints that favor certain conformations. For instance, bulky substituents adjacent to the acetamide linker may restrict rotation around the single bonds, leading to a more rigid and defined conformation. This conformational rigidity can be advantageous if it pre-organizes the molecule in a bioactive conformation, but detrimental if it prevents the molecule from adopting the necessary shape to bind to its target. The interplay between conformational flexibility and biological activity is a key consideration in the design of potent and selective inhibitors.

Development of Novel Isoquinoline-Based Scaffolds through SAR Insights

The development of novel molecular scaffolds is a cornerstone of modern drug discovery, often guided by the insights gained from SAR studies of an initial compound series. The underlying principle is to identify the key structural features of a molecule responsible for its biological activity (the pharmacophore) and its physicochemical properties. Once these are understood, medicinal chemists can design new scaffolds that retain the essential elements for activity while offering improved properties, such as enhanced potency, better selectivity, or a more favorable pharmacokinetic profile.

In the context of this compound, while specific SAR data is limited, the general approach to developing novel isoquinoline-based scaffolds would involve a systematic exploration of its chemical structure. This would include modifications at several key positions:

The Isoquinoline Ring: Substituents could be introduced at various positions on the isoquinoline core to probe for additional interactions with a biological target. The nature of these substituents (e.g., electron-donating or electron-withdrawing groups, hydrogen bond donors or acceptors, lipophilic or hydrophilic moieties) would be varied to understand their impact on activity and properties.

The Acetamide Linker: The length and rigidity of the acetamide linker could be altered. For instance, replacing the methylene (B1212753) group with other functionalities or incorporating it into a ring system could significantly impact the conformational flexibility of the molecule and its ability to bind to a target.

The Terminal Amide: The primary amide could be substituted with various functional groups to explore further SAR.

The insights from such studies on related isoquinoline derivatives, for instance in the development of HIV-1 reverse transcriptase inhibitors or monoamine oxidase (MAO) inhibitors, have demonstrated the utility of this approach. nih.govscholarsresearchlibrary.com For example, a hypothetical SAR study on a series of this compound derivatives against a generic kinase target might yield data as presented in the interactive table below.

Interactive Table: Hypothetical SAR Data for this compound Derivatives

Please note: The following data is representative and for illustrative purposes only, as specific experimental data for this compound series is not publicly available.

Compound IDR1 (Isoquinoline Substitution)R2 (Amide Substitution)Kinase Inhibition IC50 (nM)
1a HH500
1b 4-ClH250
1c 4-OCH3H600
1d HMethyl450
1e 4-ClMethyl150

From this hypothetical data, a medicinal chemist might infer that a chloro-substitution at the 4-position of the isoquinoline ring is beneficial for activity, while a methoxy group is detrimental. Such insights would guide the design of new, potentially more potent, isoquinoline-based scaffolds.

Multi-Objective Optimization in Compound Design

Modern drug discovery is a multi-objective optimization challenge. It is no longer sufficient to design a compound that is highly potent against its intended target. A successful drug candidate must also possess a suitable profile of other properties, often referred to as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). These properties are frequently in conflict with each other; for example, increasing lipophilicity to improve cell permeability might also increase metabolic liability and reduce solubility.

Multi-objective optimization (MOO) is a computational approach that aims to simultaneously satisfy multiple, often conflicting, design objectives. Instead of optimizing for a single property, MOO algorithms explore the chemical space to identify compounds that represent the best possible compromise across a range of desired attributes.

In the context of designing derivatives of this compound, a multi-objective optimization approach would involve defining a set of desired properties, such as:

High Potency: Low IC50 value against the biological target.

High Selectivity: Minimal activity against off-target proteins to reduce side effects.

Good Solubility: To ensure adequate bioavailability.

Metabolic Stability: To prolong the duration of action.

Low Toxicity: To ensure a good safety profile.

Computational models that can predict these properties based on the chemical structure would be employed. A MOO algorithm would then be used to explore virtual libraries of this compound derivatives to identify those that offer the best balance of these properties. The output of such an analysis is typically a set of "Pareto optimal" solutions, where for each solution, no single property can be improved without worsening at least one other property.

The application of such in silico methods early in the drug discovery process can help to prioritize the synthesis of compounds with a higher probability of success, thereby saving time and resources. While the specific application of multi-objective optimization to the this compound scaffold is not yet reported, it represents a powerful strategy that is increasingly being integrated into modern medicinal chemistry workflows.

Analytical Method Development for Research Applications of 2 Isoquinolin 8 Yl Acetamide

Chromatographic Techniques for Separation and Quantification in Research Samples

Chromatography is a fundamental technique for the separation of "2-(Isoquinolin-8-yl)acetamide" from potential impurities, metabolites, and matrix components. The choice of chromatographic method depends on the physicochemical properties of the analyte and the nature of the sample.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally labile compounds like "this compound". A reversed-phase HPLC (RP-HPLC) method is generally the first choice for such a molecule.

Stationary Phase: A C18 (octadecylsilyl) stationary phase is a suitable starting point due to its hydrophobicity, which allows for good retention of the relatively polar "this compound". Columns with a particle size of 3 to 5 µm and a length of 150 to 250 mm are commonly used for standard analyses. For faster analysis times, shorter columns with smaller particle sizes (e.g., sub-2 µm for UHPLC) can be employed.

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. A common mobile phase for compounds of this nature is a gradient of acetonitrile or methanol in water, with an acidic modifier like formic acid (0.1%) to ensure the protonation of the isoquinoline (B145761) nitrogen, leading to sharper peaks and better chromatographic performance. nih.gov

Detection: A Diode Array Detector (DAD) or a UV detector set at a wavelength corresponding to the maximum absorbance of the isoquinoline ring system (e.g., around 220 nm and 270 nm) can be used for quantification.

A summary of a potential HPLC method is provided in the table below:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection UV at 220 nm
Expected Retention Time 8-10 minutes

Gas Chromatography (GC) is a powerful technique for the separation of volatile compounds. "this compound" itself has a relatively high boiling point and may not be sufficiently volatile for direct GC analysis without thermal degradation. Therefore, derivatization is often necessary to increase its volatility.

Derivatization: Silylation is a common derivatization technique for compounds containing active hydrogens, such as the amide group in "this compound". Reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens with trimethylsilyl (TMS) groups, creating a more volatile and thermally stable derivative suitable for GC analysis.

Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5), is typically used for the separation of such derivatives.

Detection: A Flame Ionization Detector (FID) can be used for quantification, while a Mass Spectrometer (MS) detector provides structural information and higher selectivity.

A hypothetical GC method for the TMS-derivative of "this compound" is outlined below:

ParameterCondition
Column DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium at a constant flow of 1.0 mL/min
Inlet Temperature 280 °C
Oven Program 100 °C (hold 1 min), ramp to 300 °C at 15 °C/min, hold 5 min
Detector Mass Spectrometer (MS)
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-500

Supercritical Fluid Chromatography (SFC) is a hybrid of gas and liquid chromatography that uses a supercritical fluid, typically carbon dioxide, as the mobile phase. SFC can be an excellent alternative for the analysis of polar compounds and isomers. mdpi.com

Advantages for this compound: SFC can offer faster separations and reduced solvent consumption compared to HPLC. The use of polar stationary phases in SFC can provide different selectivity for isomers compared to RP-HPLC.

Stationary Phase: A variety of stationary phases can be used in SFC, including polar phases like silica, diol, or cyanopropyl, which can offer unique selectivity for nitrogen-containing heterocyclic compounds. mdpi.com

Mobile Phase: The mobile phase in SFC is primarily supercritical CO2, with a small amount of a polar organic modifier, such as methanol or ethanol (B145695), often containing an additive like an amine to improve peak shape for basic compounds.

A potential SFC method for "this compound" is detailed below:

ParameterCondition
Column 2-Ethylpyridine, 3.0 x 100 mm, 3 µm
Mobile Phase Supercritical CO2 with a gradient of Methanol (containing 0.1% ammonium hydroxide)
Gradient 5% to 40% Methanol over 5 minutes
Flow Rate 2.0 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Detection UV at 220 nm or Mass Spectrometry

Mass Spectrometry-Based Quantification in Complex Research Matrices

Mass Spectrometry (MS) coupled with a chromatographic inlet is a powerful tool for the highly sensitive and selective quantification of "this compound" in complex biological and environmental samples.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for trace-level quantification due to its high selectivity and sensitivity. nih.gov

Ionization: Electrospray Ionization (ESI) in positive ion mode is well-suited for "this compound" as the isoquinoline nitrogen is readily protonated.

Tandem Mass Spectrometry (MS/MS): A triple quadrupole mass spectrometer is commonly used in Multiple Reaction Monitoring (MRM) mode. In MRM, the precursor ion (the protonated molecule, [M+H]+) is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process provides a high degree of selectivity, minimizing interference from matrix components.

A representative LC-MS/MS method for the quantification of "this compound" would involve the following parameters:

ParameterCondition
LC System UHPLC with a C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase Gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile
Ionization Source Electrospray Ionization (ESI), Positive Mode
Capillary Voltage 3.5 kV
Source Temperature 150 °C
Desolvation Temperature 400 °C
MRM Transition Precursor Ion ([M+H]+): m/z 187.1 -> Product Ion: (e.g., m/z 144.1)
Collision Energy Optimized for the specific transition (e.g., 20 eV)

While "this compound" is expected to ionize reasonably well by ESI, derivatization can sometimes be employed to improve ionization efficiency, modify chromatographic retention, or introduce a specific fragmentation pattern for enhanced selectivity.

Derivatization for Improved Ionization: Although not strictly necessary for this compound, derivatization agents that introduce a permanently charged moiety or a group with very high proton affinity could be considered in challenging matrices where ion suppression is significant.

Derivatization for Chiral Separations: If the research involves stereoisomers of "this compound" (in the case of chiral derivatives), derivatization with a chiral reagent can be used to form diastereomers that can be separated on a standard achiral HPLC column.

One hypothetical derivatization strategy could involve reaction with a reagent that targets the amide group, although this is less common for enhancing ESI performance compared to derivatizing less polar functional groups. For instance, a reaction to introduce a quaternary amine group would create a permanently charged derivative, which could enhance ESI sensitivity.

Spectrophotometric and Fluorometric Assays for In Vitro Research

Spectrophotometric and fluorometric assays are cornerstones of in vitro research, offering high-throughput capabilities for quantifying compounds and assessing their effects in biological systems. researchgate.netsemanticscholar.org The development of these assays for this compound hinges on the intrinsic photophysical properties of its isoquinoline core.

Spectrophotometry: The aromatic isoquinoline ring system in this compound is expected to exhibit characteristic absorbance in the ultraviolet (UV) region. A UV-Vis spectrophotometer can be used to determine the wavelength of maximum absorbance (λmax), which is crucial for quantitative analysis. Method development would involve scanning a dilute solution of the compound across the UV spectrum (typically 200-400 nm) to identify this peak. Subsequently, a calibration curve can be constructed by measuring the absorbance of a series of solutions with known concentrations, establishing a linear relationship as dictated by the Beer-Lambert law. This allows for the rapid quantification of the compound in various experimental buffers and media.

Fluorometry: Fluorescence assays offer significantly higher sensitivity compared to absorbance-based methods. semanticscholar.org The isoquinoline moiety, being a fused aromatic system, may possess native fluorescence. To assess this, an excitation-emission matrix (EEM) would be generated by scanning a range of excitation wavelengths and measuring the corresponding emission spectra. semanticscholar.org This identifies the optimal excitation and emission wavelength pair that provides the strongest signal for sensitive detection. If the native fluorescence is weak, derivatization with a fluorogenic reagent could be explored to enhance the signal.

The optimization of these assays requires systematic evaluation of several parameters to ensure accuracy and reproducibility. researchgate.netsemanticscholar.org Key variables include solvent/buffer composition, pH, and temperature, as these can influence the spectral properties of the compound. researchgate.net

Table 1: Hypothetical Parameters for Assay Optimization

ParameterSpectrophotometryFluorometryRationale
Solvent/Buffer Methanol, Acetonitrile, PBSMethanol, Acetonitrile, PBSEnsure compound solubility and stability; minimize background interference.
pH Range 5.0 - 8.05.0 - 8.0The ionization state of the isoquinoline nitrogen can affect spectral properties. researchgate.net
Temperature (°C) 25 - 4025 - 40Assess the thermal stability of the compound and its impact on signal consistency. researchgate.net
Wavelength (nm) Scan 200-400 for λmaxDetermine optimal Ex/Em pairIdentify the most sensitive wavelengths for detection and quantification. semanticscholar.org

Electrochemical Methods for Detection and Characterization

Electrochemical methods provide a powerful, often low-cost, and portable platform for the detection and characterization of electroactive molecules. researchgate.net The viability of these techniques for this compound would depend on the presence of oxidizable or reducible functional groups within its structure. The isoquinoline ring and the amide group could potentially be electroactive under specific conditions.

Cyclic Voltammetry (CV): CV is a primary technique for investigating the electrochemical behavior of a compound. By applying a scanning potential to an electrode immersed in a solution of this compound, one can determine its oxidation and reduction potentials. The resulting voltammogram provides a unique electrochemical fingerprint, offering qualitative information and insights into reaction mechanisms.

Amperometric Detection: Following characterization by CV, more sensitive techniques like amperometry can be developed for quantitative purposes. This method involves applying a fixed potential (corresponding to an oxidation or reduction peak) and measuring the resulting current, which is directly proportional to the compound's concentration. This approach is particularly suitable for integration with liquid chromatography systems (HPLC-ECD) for highly selective and sensitive quantification.

Development of these methods involves careful selection of the working electrode material (e.g., glassy carbon, gold, platinum), the supporting electrolyte, and the solvent system. Electrode surface modification with nanomaterials or polymers can be employed to enhance sensitivity and selectivity for the target analyte, reducing interference from other components in a sample matrix. researchgate.net

Table 2: Potential Electrochemical Techniques for this compound Analysis

TechniqueApplicationPotential Information Gained
Cyclic Voltammetry (CV) CharacterizationOxidation/reduction potentials, electrochemical reversibility.
Differential Pulse Voltammetry (DPV) QuantificationEnhanced sensitivity over CV, lower detection limits.
Amperometry High-Sensitivity QuantificationConcentration measurement, suitable for HPLC detection.
Electrochemical Impedance Spectroscopy (EIS) Electrode Interface StudiesCharacterization of electrode surface interactions with the analyte.

Development of Reference Standards and Impurity Profiling for Research Batches

The establishment of a well-characterized reference standard is the most critical step in the analytical control of a research compound. nih.gov An impurity profile is essential for ensuring the quality, safety, and consistency of the material used in research, as even small amounts of impurities can significantly influence biological outcomes. researchgate.netresearchgate.net

Reference Standard Development: A batch of this compound designated as the primary reference standard must be extensively purified, typically through methods like recrystallization or preparative chromatography. Its identity and structure must be unequivocally confirmed using a combination of analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C), Mass Spectrometry (MS) for molecular weight verification, and Infrared (IR) spectroscopy for functional group analysis. The purity of the reference standard is then quantified using a mass balance approach or by high-performance liquid chromatography (HPLC) with a universal detector, aiming for the highest possible purity (e.g., >99.5%).

Impurity Profiling: Impurity profiling involves the identification, and quantification of all potential impurities present in a typical research batch. researchgate.netmedwinpublishers.com These impurities can originate from starting materials, intermediates, by-products of the synthesis, or degradation products formed during storage. medwinpublishers.comijprajournal.com

A stability-indicating HPLC method, typically using UV detection, is the primary tool for this purpose. The method must be developed and validated to separate the main compound from all potential impurities. Forced degradation studies (exposing the compound to heat, light, acid, base, and oxidation) are performed to intentionally generate degradation products, ensuring the analytical method can detect them. nih.gov

For the structural elucidation of unknown impurities, hyphenated techniques are invaluable. Liquid chromatography-mass spectrometry (LC-MS) provides molecular weight information, while collection of the impurity peak via preparative HPLC allows for subsequent analysis by NMR to determine its precise structure. ijprajournal.com

Table 3: Framework for Impurity Profiling of this compound

Impurity TypePotential OriginPrimary Analytical TechniqueSecondary/Confirmatory Technique
Starting Materials Incomplete reactionHPLC-UV, GC-MSLC-MS
Synthetic Intermediates Incomplete reactionHPLC-UVLC-MS
By-products Side reactions during synthesisHPLC-UV, LC-MSNMR (after isolation)
Degradation Products Storage (hydrolysis, oxidation)Stability-Indicating HPLC-UVLC-MS, High-Resolution MS (HRMS) ijprajournal.com

Applications and Emerging Research Directions for 2 Isoquinolin 8 Yl Acetamide in Chemical Biology and Material Science

2-(Isoquinolin-8-yl)acetamide as a Molecular Probe for Biological Systems

Molecular probes are indispensable tools in chemical biology for visualizing, quantifying, and understanding the function of specific biomolecules within their native environment. aacrjournals.orgnih.gov The structural framework of this compound, which belongs to the 8-amidoquinoline class, provides an excellent foundation for the development of such probes. nih.govnih.govresearchgate.net

Development of Fluorescent or Radioligand Probes

The 8-aminoquinoline (B160924) scaffold, a core component of this compound, is a well-established fluorophore used in the design of chemosensors, particularly for detecting metal ions like zinc (Zn²⁺). researchgate.netresearchgate.net The fluorescence of these compounds is often quenched in the free state but can be significantly enhanced upon binding to a target analyte, a phenomenon known as chelation-enhanced fluorescence (CHEF). The mechanism often involves the inhibition of photoinduced electron transfer (PET) upon metal ion coordination. nih.gov

Derivatives of 8-amidoquinoline are particularly promising because the introduction of the amide group can improve properties such as water solubility, cell membrane permeability, and binding selectivity. nih.govresearchgate.net The nitrogen atom of the isoquinoline (B145761) ring and the adjacent amide group in this compound can act as a bidentate chelation site. The binding of a metal ion to this site restricts intramolecular rotations and alters the electronic properties of the fluorophore, leading to a detectable change in fluorescence intensity or wavelength. nih.govresearchgate.net This inherent sensitivity makes it a candidate for development into a fluorescent probe for tracking metal ion homeostasis in biological systems.

Probe ClassTarget AnalyteGeneral PrinciplePotential Advantage of this compound
Fluorescent Probes Metal Ions (e.g., Zn²⁺)Chelation-Enhanced Fluorescence (CHEF); Internal Charge Transfer (ICT)The 8-amidoquinoline core acts as a fluorophore with a built-in chelation site.
Radioligand Probes Receptors, EnzymesHigh-affinity binding to a biological target, labeled with a radioisotope (e.g., ¹¹C, ¹⁸F) for PET imaging.The isoquinoline scaffold has been successfully radiolabeled for PET imaging of various biological targets. snmjournals.orgnih.gov

In addition to fluorescence, the isoquinoline nucleus is a versatile scaffold for the development of radioligands for positron emission tomography (PET) imaging. Various isoquinoline derivatives have been successfully labeled with radioisotopes like carbon-11 (B1219553) to visualize targets such as cannabinoid receptors in the brain. snmjournals.org The structure of this compound could be synthetically modified to incorporate a radiolabel or a linker for attaching a radioisotope, potentially enabling its use in non-invasive imaging to study the distribution and density of specific receptors or enzymes in vivo.

Use in Target Validation Studies

Target validation is a critical step in drug discovery, confirming that modulation of a specific biological target (e.g., an enzyme or receptor) has a therapeutic effect on the disease pathology. tandfonline.com High-quality chemical probes—small molecules that are potent, selective, and demonstrate target engagement in cellular systems—are essential for this process. aacrjournals.orgnih.gov

A molecule like this compound, if developed into a selective fluorescent or radiolabeled probe as described above, could be a valuable tool for target validation. For instance, if a derivative of this compound is found to bind with high selectivity to a particular enzyme, a fluorescent version could be used to:

Confirm Target Engagement: Visualize the probe binding to its intended target within cells, confirming that the molecule reaches and interacts with the protein of interest.

Study Subcellular Localization: Determine the specific cellular compartments where the target protein is located and active.

Competitive Binding Assays: Quantify the ability of other, non-fluorescent drug candidates to displace the probe from the target, thereby measuring their binding affinity.

By providing direct evidence of target interaction in a physiological context, such probes can help validate (or invalidate) a protein's role in a disease, preventing the costly pursuit of ineffective therapeutic strategies. tandfonline.comrsc.org

Role in the Synthesis of Complex Natural Products and Pharmaceuticals (as Intermediates)

The isoquinoline core is a fundamental building block in a multitude of pharmacologically active compounds and complex natural alkaloids. nih.govwikipedia.org Synthetic methods to produce substituted isoquinolines are therefore of great importance in medicinal chemistry. organic-chemistry.orgcentralasianstudies.org While many reports focus on the synthesis of the isoquinoline-acetamide scaffold itself nih.govrsc.orgacs.org, the utility of pre-formed molecules like this compound as intermediates is also significant.

The acetamide (B32628) functional group and the isoquinoline ring system offer multiple reaction sites for further chemical elaboration. The amide moiety can undergo hydrolysis, reduction to an amine, or serve as a directing group for reactions on the aromatic ring. The isoquinoline ring itself can be subjected to various transformations, including electrophilic substitution or transition metal-catalyzed cross-coupling reactions, to build more complex molecular architectures. Although specific examples detailing the use of this compound as a direct intermediate in multi-step syntheses are not extensively documented in the reviewed literature, its potential is evident from the general reactivity of its constituent functional groups. It can be envisioned as a key fragment in the modular synthesis of more elaborate structures, such as inhibitors for various enzymes or ligands for G-protein coupled receptors, where the 8-substituted isoquinoline unit is a required pharmacophore.

Potential in Supramolecular Chemistry and Host-Guest Interactions

Supramolecular chemistry explores the design and synthesis of complex chemical systems held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and metal coordination. The structure of this compound contains key features that make it an attractive candidate for studies in this field.

Chelation and Coordination Chemistry with Metal Ions

The ability of a molecule to bind metal ions is central to its application in sensing, catalysis, and the development of metallodrugs. The 8-position of the quinoline (B57606) and isoquinoline ring system is particularly well-suited for metal chelation. The nitrogen atom of the heterocyclic ring and a substituent at the 8-position can form a stable five-membered ring upon coordination with a metal ion. nih.gov 8-Hydroxyquinoline is a classic example of a powerful metal chelator used for decades in analytical chemistry. dovepress.comnih.gov

Similarly, the 8-amido group in this compound provides a strong coordination site. The lone pair of electrons on the isoquinoline nitrogen and the carbonyl oxygen or amide nitrogen of the acetamide group can act as a bidentate ligand, forming stable complexes with a variety of transition metal ions. This chelating property is the basis for its potential use as a fluorescent sensor, as discussed previously, and also suggests applications in areas such as catalysis, where the coordinated metal ion can act as a Lewis acid catalyst.

Metal IonCoordination Geometry (Predicted)Potential ApplicationReference for Scaffold
Zn(II) Tetrahedral or OctahedralFluorescent sensing, Enzyme inhibition nih.govresearchgate.net
Cu(II) Square Planar or Distorted OctahedralCatalysis, Anticancer agents nih.govdovepress.com
Fe(III) OctahedralRedox sensing, Therapeutic chelators researchgate.net
Ni(II) Square Planar or OctahedralCatalysis, Material scienceN/A
Co(II) Tetrahedral or OctahedralCatalysis, Oxygen carriers nih.gov

Self-Assembly Studies

Self-assembly is the spontaneous organization of molecules into ordered structures, driven by non-covalent interactions. The this compound molecule possesses two key features that can drive self-assembly:

Hydrogen Bonding: The amide (-CONH-) group is a classic hydrogen-bonding motif. The amide N-H can act as a hydrogen bond donor, while the carbonyl C=O can act as an acceptor. This allows molecules of this compound to form extended one-dimensional chains or two-dimensional sheets in the solid state or in non-polar solvents. nd.edu

π-π Stacking: The flat, aromatic isoquinoline ring system can interact with adjacent rings through π-π stacking. These interactions, while weaker than hydrogen bonds, can contribute significantly to the stability and order of the resulting supramolecular structure.

The interplay between directional hydrogen bonding and non-directional π-π stacking could lead to the formation of interesting and potentially useful nanostructures, such as fibers, tapes, or gels. The study of these self-assembled structures is a burgeoning area of material science, with potential applications in organic electronics, drug delivery, and tissue engineering.

Integration into Advanced Materials and Nanotechnology (e.g., as a Ligand, Sensor Component)

The constituent moieties of this compound—the isoquinoline ring and the acetamide group—each offer distinct properties that can be harnessed in the development of advanced materials and nanotechnology. The aromatic, nitrogen-containing isoquinoline core is a well-established coordinating agent (ligand) for metal ions, while the acetamide group can provide hydrogen bonding capabilities and a flexible linkage point for surface functionalization.

The isoquinoline nucleus, a structural isomer of quinoline, is recognized for its role in forming stable complexes with a variety of metals. amerigoscientific.comwikipedia.org This capacity makes it a valuable building block for coordination polymers and metal-organic frameworks (MOFs). amerigoscientific.com MOFs are highly porous, crystalline materials with extensive applications in gas storage, catalysis, and separation. wikipedia.org By incorporating ligands like this compound, it is possible to design MOFs with tailored pore sizes, functionalities, and chemical properties. The nitrogen atom of the isoquinoline ring acts as a Lewis base, readily coordinating with metal centers to form the nodes of the framework structure. wikipedia.orgscispace.com

Furthermore, the inherent fluorescent properties of many isoquinoline derivatives open avenues for their use in chemical sensors. nih.govnih.govnih.gov Quinoline and isoquinoline-based fluorophores are widely employed in the design of sensors for detecting specific metal ions, such as Fe³⁺ and Zn²⁺. acs.orgmdpi.comrsc.org The mechanism often involves chelation-enhanced fluorescence, where the binding of a metal ion to the ligand alters the electronic structure of the fluorophore, leading to a measurable change in fluorescence intensity or wavelength. acs.org The this compound structure could serve as a scaffold for such sensors, with the acetamide group available for further modification to enhance selectivity or solubility.

On the nanotechnology front, the acetamide functional group provides a versatile handle for integrating the molecule with other materials. For instance, acetamide-functionalized surfaces have been used to stabilize gold nanoparticles, rendering them water-soluble and biocompatible for potential biomedical applications. nih.gov Similarly, materials like cellulose (B213188) can be functionalized with acetamide groups to act as supports for metallic nanoparticles used in catalysis. ijnnonline.net Research into metal-bis(acetamide) networks has also shown their ability to form glasses that can switch between crystalline and amorphous states, exhibiting high optical contrast that could be useful for data storage or optical switching technologies. harvard.edu

Table 1: Potential Applications of this compound in Materials Science
Application AreaRole of Isoquinoline MoietyRole of Acetamide MoietyPotential Material/Device
Metal-Organic Frameworks (MOFs)Acts as an organic linker (strut) coordinating to metal ions via the nitrogen atom. amerigoscientific.comProvides structural flexibility and potential for post-synthetic modification.Customized MOFs for gas storage or heterogeneous catalysis.
Fluorescent SensorsServes as the core fluorophore whose emission properties change upon ion binding. nih.govmdpi.comCan be modified to tune selectivity for specific analytes; enhances solubility.Selective sensors for detecting metal ions in biological or environmental samples.
Nanoparticle FunctionalizationMay influence the electronic properties of the nanoparticle surface.Acts as a capping agent to stabilize nanoparticles and improve biocompatibility. nih.govSurface-modified nanoparticles for bioimaging or drug delivery.
Optical MaterialsContributes to the overall electronic and optical properties of the material.Can form coordination networks with metals, leading to materials with switchable optical properties. harvard.eduComponents for optical switches or rewritable data storage media.

Future Prospects in Ligand Design and Pre-Clinical Lead Optimization

In the fields of medicinal chemistry and drug discovery, the isoquinoline framework is classified as a "privileged scaffold." nih.gov This designation is due to its recurring presence in a wide array of pharmacologically active natural products and synthetic compounds, demonstrating its ability to interact with multiple biological targets. nih.gov The this compound structure leverages this privileged core, making it an attractive starting point for the design of new therapeutic agents.

The process of discovering a new drug involves identifying an initial "hit" compound and optimizing its structure to create a "lead" with improved potency, selectivity, and pharmacokinetic properties. acs.org The this compound scaffold is well-suited for this lead optimization phase. One key strategy is the rapid generation of chemical libraries where different functional groups are systematically attached to the core structure. nih.gov Techniques such as multicomponent reactions allow for the efficient synthesis of a diverse range of derivatives, which can then be screened for biological activity. acs.orgnih.govrug.nl

A powerful concept in lead optimization is "scaffold hopping," where the core structure of a known active compound is replaced with a structurally related but novel scaffold to improve properties like metabolic stability or to circumvent existing patents. acs.org The isoquinolin-yl-acetamide framework and its isomers are excellent candidates for such strategies, as they can mimic the three-dimensional shape and pharmacophoric features of other bioactive molecules while offering a distinct chemical identity. acs.org For example, some models describe such structures as "butterfly-like," with the acetamide linker acting as a hydrophilic body and the aromatic rings serving as hydrophobic wings, a conformation known to be effective for inhibiting certain enzymes. scholarsresearchlibrary.com

Furthermore, the principles of fragment-based drug design (FBDD) can be applied. In FBDD, small molecular fragments that bind to a biological target are identified and then linked or grown to create a more potent lead compound. researchoutreach.org The isoquinoline ring itself serves as an excellent starting fragment, particularly for targets like protein kinases, where it can occupy the ATP-binding pocket. researchoutreach.org The acetamide linker at the 8-position provides a vector for growing the fragment or linking it to other fragments that bind in adjacent pockets, facilitating the rational design of highly specific inhibitors. researchoutreach.org The systematic exploration of the structure-activity relationship (SAR) by modifying substituents on both the isoquinoline ring and the terminal amide is crucial for refining the biological activity and optimizing the compound for pre-clinical development. mdpi.com

Table 2: Lead Optimization Strategies for the this compound Scaffold
StrategyDescriptionApplication to the Scaffold
Library SynthesisRapid generation of a large number of structural analogs for high-throughput screening.Utilize multicomponent reactions to vary substituents on the isoquinoline ring and the terminal amide. nih.gov
Structure-Activity Relationship (SAR) StudiesSystematic modification of the molecule to understand how chemical structure relates to biological activity.Introduce electron-donating or -withdrawing groups at different positions to probe binding interactions. mdpi.com
Scaffold HoppingReplacing a central molecular core with a bioisosteric equivalent to improve drug-like properties.Use the isoquinolin-yl-acetamide core to replace other heterocyclic systems in known inhibitors to improve PK/PD profiles. acs.org
Fragment-Based Drug Design (FBDD)Building a lead compound by linking together small molecular fragments that bind to the target.Use the isoquinoline core as an anchor fragment and elaborate the acetamide chain to target adjacent binding sites. researchoutreach.org

Conclusion and Future Perspectives

Summary of Key Research Findings on 2-(Isoquinolin-8-yl)acetamide

A comprehensive review of current scientific literature reveals a significant gap in the research pertaining specifically to the chemical compound this compound. Extensive searches have not yielded any dedicated studies on its synthesis, characterization, or biological activity. The existing body of research on isoquinoline (B145761) acetamides has predominantly focused on isomers where the acetamide (B32628) group is attached to the nitrogen atom at the 2-position of the isoquinoline ring, often within a dihydro- or tetrahydroisoquinoline scaffold. These studies have explored the potential of such compounds in various therapeutic areas, including as inhibitors of HIV-1 reverse transcriptase, P2X7 receptors, and proteasomes. However, the specific properties and potential applications of the 8-substituted isomer, this compound, remain uninvestigated.

Unresolved Challenges and Research Gaps

The most significant research gap concerning this compound is its very existence in the scientific literature. There is a complete absence of reported methods for its synthesis and no data on its physicochemical properties or biological profile. This lack of information presents a fundamental challenge to understanding its potential role in medicinal chemistry or materials science.

A primary unresolved challenge is the development of a regioselective synthetic route to produce this compound. The functionalization of the isoquinoline ring at the C8 position is known to be a synthetic challenge, often requiring specific directing groups or catalysts to achieve the desired substitution pattern. nih.govacs.orgnih.gov The development of efficient and selective methods for C8 functionalization is an active area of research in organic chemistry. nih.govrsc.org The absence of a straightforward synthetic pathway to 8-substituted isoquinolines likely contributes to the dearth of research on this particular acetamide derivative.

Directions for Future Academic and Interdisciplinary Research

The complete lack of information on this compound makes it a novel area for future investigation. Future research should be directed towards the following key areas:

Synthetic Chemistry: The foundational step for any future research is the development of a reliable and efficient synthesis of this compound. This would likely involve exploring modern synthetic methodologies for the C-H functionalization of isoquinolines or multi-step classical synthesis approaches. organic-chemistry.orgharvard.edunih.gov

Chemical Characterization: Once synthesized, the compound must be fully characterized using modern analytical techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography to confirm its structure and purity. Its fundamental physicochemical properties, such as solubility, stability, and pKa, should also be determined.

Pharmacological Screening: Given that other isomers of isoquinoline acetamide have shown diverse biological activities, a broad-based pharmacological screening of this compound is warranted. This could include assays for anticancer, antimicrobial, antiviral, and neuroprotective activities.

Computational Chemistry: In parallel with synthetic efforts, in silico studies could be employed to predict the potential biological targets and physicochemical properties of this compound. Molecular modeling and docking studies could help to identify potential protein binding partners and guide the design of initial biological assays.

Interdisciplinary Research: The exploration of this compound could also extend to materials science, where isoquinoline derivatives have been investigated for their optical and electronic properties.

The study of this compound represents an untapped area of research. Foundational work in its synthesis and characterization is essential to unlock its potential for future applications in medicine and other scientific fields. The data generated from such studies would provide a valuable addition to the broader understanding of isoquinoline chemistry and pharmacology.

Q & A

Q. What are the optimal synthetic routes for 2-(Isoquinolin-8-yl)acetamide?

The synthesis typically involves multi-step routes, such as condensation reactions between isoquinoline derivatives and activated acetamide precursors. For example, ethyl 2-(substituted phenoxy) acetic acid derivatives can be condensed with amines under controlled conditions (e.g., reflux in ethanol with catalytic acid) to yield acetamide derivatives . Structural confirmation requires NMR and mass spectrometry to ensure purity and correct regioselectivity .

Q. How can solubility challenges of this compound be addressed in experimental settings?

Solubility in aqueous media is often limited due to aromatic and hydrophobic moieties. Co-solvent systems (e.g., DMSO-water mixtures) or derivatization (e.g., hydrochloride salt formation) improve solubility for biological assays. For instance, analogous compounds like 2-(isoquinolin-6-yl)acetic acid hydrochloride show enhanced solubility through ionic interactions .

Q. What analytical techniques are critical for characterizing this compound?

High-resolution mass spectrometry (HRMS) and 1H^1H-/13C^{13}C-NMR are essential for confirming molecular structure. X-ray crystallography or computational modeling (e.g., DFT) can resolve ambiguities in regiochemistry or stereochemistry, as seen in studies resolving ortho/meta isomer misassignments in related acetamides .

Advanced Research Questions

Q. How do electronic effects of substituents influence the reactivity of this compound in biological systems?

Electron-donating groups (e.g., methyl, amino) on the isoquinoline ring enhance nucleophilicity at the acetamide nitrogen, increasing interactions with biological targets like enzymes or receptors. For example, meta-substituted phenylacetamide derivatives exhibit stronger analgesic activity due to optimized electronic profiles . QSAR modeling can predict bioactivity by correlating substituent effects with experimental IC50_{50} values .

Q. What strategies mitigate byproduct formation during multi-step synthesis of this compound derivatives?

Optimizing reaction conditions (e.g., temperature, solvent polarity) minimizes side reactions. For instance, using dry THF under inert atmosphere reduces hydrolysis of intermediates in dioxinoquinoline-acetamide syntheses . Purification via flash chromatography or recrystallization improves yield, as demonstrated in the isolation of N-(3-iodoquinolin-8-yl)acetamide .

Q. How can researchers resolve contradictions in reported biological activities of this compound derivatives?

Discrepancies often arise from structural misassignments or impurity interference. Re-analysing disputed compounds with advanced techniques (e.g., LC-HRMS/MS, 2D NMR) clarifies structural identities. A follow-up study corrected a 2015 misassignment of 2-(hydroxyphenyl)acetamide sulfate isomers using HRMS and 1H^1H-NMR .

Q. What mechanisms underlie the neuroprotective or anti-inflammatory effects of this compound analogs?

Isoquinoline derivatives modulate pathways like NF-κB or COX-2 inhibition. For example, 2-(isoquinolin-6-yl)acetic acid shows dual anti-inflammatory and neuroprotective activity by targeting reactive oxygen species (ROS) and apoptotic markers . Mechanistic studies should combine in vitro assays (e.g., ELISA for cytokine profiling) with molecular docking to identify binding sites .

Methodological Considerations

Q. How to design stability studies for this compound under varying pH and temperature?

Accelerated stability testing in buffers (pH 1–12) at 40°C/75% RH identifies degradation products. LC-MS monitors hydrolytic cleavage (e.g., amide bond breakdown) or oxidation, as seen in studies of N-(2-chloro-4-methylphenyl)acetamide derivatives .

Q. What in silico tools predict the ADMET profile of this compound?

Tools like SwissADME or ProTox-II estimate permeability (LogP), metabolic liabilities (CYP450 interactions), and toxicity. For example, the oxan-4-ylsulfanyl moiety in related acetamides improves metabolic stability by reducing hepatic clearance .

Q. How to validate target engagement in cellular models using this compound probes?

Competitive binding assays (e.g., fluorescence polarization) or CRISPR-engineered reporter cell lines confirm target specificity. Studies on triazoloquinoxaline-acetamide hybrids used SPR (surface plasmon resonance) to quantify receptor affinity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.